molecular formula C23H23N7O B605551 APY0201

APY0201

Cat. No.: B605551
M. Wt: 413.5 g/mol
InChI Key: RFZQYGBLRIKROZ-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

APY0201 is an inhibitor of FYVE finger-containing phosphoinositide kinase (PIKFYVE;  IC50 = 5.2 nM) that selectively inhibits interleukin-12 (IL-12) family inflammatory cytokine production (IC50s = 8, 99, and >10,000 nM for IL-12p70, IL-12p40, and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs)). It is selective for PIKFYVE over a panel of 137 G protein-coupled receptors, enzymes, ion channels, transporters, and other kinases only exhibiting >50% inhibition at lymphocyte-oriented kinase (LOK) and inositol-tetrakisphosphate 1 kinase (ITPK1) at a concentration of 300 nM. This compound inhibits Il-12p70 production ex vivo in murine plasma and reduces colonic inflammation in a mouse Il-10-/- cell transfer model of inflammatory bowel disease in a dose-dependent manner.>This compound is a potent and selective IL-12/23 inhibitor. This compound demonstrates ameliorated inflammation in an experimental model of colitis. Interleukin-12 (IL-12) and IL-23 are proinflammatory cytokines and therapeutic targets for inflammatory and autoimmune diseases, including inflammatory bowel diseases, psoriasis, rheumatoid arthritis, and multiple sclerosis.

Properties

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZQYGBLRIKROZ-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Cellular Function of APY0201: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY0201 is a potent and selective small-molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and lysosomal function. By specifically targeting PIKfyve, this compound disrupts the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), leading to a cascade of cellular events that include the impairment of lysosomal function, inhibition of autophagy, and modulation of cytokine production. These effects underscore the therapeutic potential of this compound in various diseases, most notably in cancers such as multiple myeloma and gastric cancer, where cellular homeostasis is often dependent on efficient lysosomal and autophagic processes. This document provides a comprehensive overview of the cellular function of this compound, its mechanism of action, and detailed experimental protocols for its study.

Introduction

Phosphatidylinositol-3-phosphate/phosphatidylinositol 5-kinase, commonly known as PIKfyve, is a lipid kinase that plays a pivotal role in the regulation of intracellular membrane trafficking. It is responsible for the phosphorylation of PtdIns3P to generate PtdIns(3,5)P2, a low-abundance but crucial signaling lipid that governs the maturation of endosomes and the function of lysosomes. The dysregulation of PIKfyve activity has been implicated in the pathophysiology of several diseases, including cancer and inflammatory disorders.

This compound has emerged as a highly specific and potent inhibitor of PIKfyve kinase.[1][2] Its ability to modulate fundamental cellular processes has made it a valuable tool for dissecting the roles of PIKfyve and a promising candidate for therapeutic development. This guide will delve into the molecular mechanisms through which this compound exerts its effects on cells, with a focus on its impact on lysosomal biology, autophagy, and its potential as an anti-cancer agent.

Mechanism of Action

The primary molecular function of this compound is the direct inhibition of the enzymatic activity of PIKfyve kinase. This inhibition prevents the synthesis of PtdIns(3,5)P2, leading to a disruption of processes that are dependent on this signaling lipid.

Inhibition of PIKfyve Kinase Activity

This compound is a potent inhibitor of PIKfyve, effectively blocking the conversion of PtdIns3P to PtdIns(3,5)P2.[2] This has been demonstrated in in vitro kinase assays, where this compound exhibits a low nanomolar IC50 value against PIKfyve.[2]

Disruption of Lysosomal Function and Autophagy

The depletion of PtdIns(3,5)P2 following this compound treatment leads to profound effects on lysosomes. A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles, which are thought to arise from the aberrant fusion of endosomes and lysosomes.[2][3] This disruption of lysosomal morphology is accompanied by an impairment of their degradative function.[4]

Autophagy, a cellular recycling process that relies on functional lysosomes for the degradation of its cargo, is consequently inhibited by this compound.[3][4] While autophagosome formation may be initiated, their fusion with dysfunctional lysosomes is impaired, leading to an accumulation of autophagosomes and a blockage of the autophagic flux.[4]

Activation of Transcription Factor EB (TFEB)

Interestingly, the inhibition of PIKfyve by this compound leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][3] this compound treatment results in the dephosphorylation of TFEB, promoting its translocation to the nucleus where it can activate the expression of its target genes.[1] This appears to be a compensatory mechanism in response to lysosomal stress.

Inhibition of IL-12 and IL-23 Production

Beyond its effects on lysosomes and autophagy, this compound has been shown to inhibit the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23).[1][2] This activity suggests a potential role for this compound in the treatment of inflammatory and autoimmune diseases.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in various assays.

Assay Target Cell Line/System IC50 / EC50 Reference
PIKfyve Kinase AssayPIKfyveIn vitro5.2 nM (IC50)[2]
IL-12p70 Production-Mouse Peritoneal Exudate Cells8.4 nM (IC50)[1]
IL-12p40 Production-Mouse Peritoneal Exudate Cells16 nM (IC50)[1]
IL-12p40 Production-Human PBMC99 nM (IC50)[1]
Cell ViabilityMultiple Myeloma25 Human Myeloma Cell Lines (HMCL)65% of cell lines with EC50 in the nanomolar range[2][3]
Cell ViabilityNon-Hodgkin Lymphoma15 NHL Cell Lines93% of cell lines with EC50 in the nanomolar range[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

PIKfyve Kinase Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of PIKfyve kinase.

  • Reagents:

    • Recombinant human PIKfyve enzyme

    • PI(3)P:PS (phosphatidylinositol 3-phosphate:phosphatidylserine) substrate (25 µM)

    • ATP (10 µM)

    • [γ-³³P]ATP

    • This compound at various concentrations

    • Kinase reaction buffer

    • ADP-Glo™ Kinase Assay kit (Promega)

  • Procedure:

    • Prepare a reaction mixture containing PIKfyve enzyme, PI(3)P:PS substrate, and kinase reaction buffer.

    • Add this compound at a range of concentrations to the reaction mixture.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP for radiometric detection, or cold ATP for ADP-Glo™).

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction.

    • Detect the product (PtdIns(3,5)P2) or ADP formation. For radiometric assays, separate the lipids by thin-layer chromatography and quantify the radiolabeled product. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the viability of cancer cells.

  • Cell Lines:

    • Human Myeloma Cell Lines (HMCLs) such as KMS26, JJN3, RPMI-8226, and EJM.

  • Reagents:

    • This compound

    • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density.

    • Treat the cells with a serial dilution of this compound (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Allow the plate to equilibrate to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the EC50 value by plotting the percentage of viable cells against the log of the this compound concentration.

Autophagy Analysis by Western Blot

This method is used to assess the impact of this compound on key autophagy-related proteins.

  • Cell Lines:

    • Gastric cancer cell lines (e.g., AGS, SGC7901) or multiple myeloma cell lines.

  • Reagents:

    • This compound

    • RIPA buffer

    • Protease and phosphatase inhibitors

    • Primary antibodies against LC3, p62/SQSTM1, Beclin-1, and Cathepsins.

    • HRP-conjugated secondary antibodies.

    • ECL Western Blotting Substrate.

  • Procedure:

    • Treat cells with this compound (e.g., 100 nM) or DMSO for a specific time (e.g., 24 or 48 hours).

    • Lyse the cells in RIPA buffer supplemented with inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the changes in the levels of LC3-II (lipidated form) and p62 to assess autophagic flux. An increase in both LC3-II and p62 suggests a blockage of autophagy.

TFEB Activation Assay by Western Blot

This protocol is to determine the activation of TFEB by observing its dephosphorylation.

  • Cell Lines:

    • Human Myeloma Cell Lines.

  • Reagents:

    • This compound

    • Cell lysis buffer

    • Primary antibody against TFEB.

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Treat cells with this compound (e.g., 100 nM) for a short period (e.g., 6 hours).

    • Prepare cell lysates as described in the western blot protocol.

    • Separate proteins by SDS-PAGE. Dephosphorylated TFEB will migrate faster than the phosphorylated form.

    • Perform western blotting as described above using an antibody that recognizes total TFEB.

    • Observe the shift in the TFEB band towards a lower molecular weight, indicating dephosphorylation and activation.

Mandatory Visualizations

Signaling Pathway of this compound

APY0201_Signaling_Pathway cluster_cell Cellular Environment This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibits TFEB_p TFEB (Phosphorylated) Cytoplasm This compound->TFEB_p Leads to Dephosphorylation PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylates PIKfyve->TFEB_p Maintains Phosphorylation (via mTORC1) PtdIns3P PtdIns3P PtdIns3P->PIKfyve Lysosome Lysosomal Function PtdIns35P2->Lysosome Regulates Autophagy Autophagic Flux Lysosome->Autophagy Enables Cell_Death Cancer Cell Death Lysosome->Cell_Death Disruption leads to Autophagy->Cell_Death Inhibition leads to TFEB_de_p TFEB (Dephosphorylated) Nucleus TFEB_p->TFEB_de_p Dephosphorylation Gene_Expression Lysosomal & Autophagy Gene Expression TFEB_de_p->Gene_Expression Activates

Caption: this compound inhibits PIKfyve, disrupting lysosomal function and autophagy, leading to cancer cell death.

Experimental Workflow for Autophagy Analysis

Autophagy_Analysis_Workflow cluster_workflow Western Blot Workflow for Autophagy Markers start Start: Cell Culture treatment Treat cells with this compound (e.g., 100 nM for 24h) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-LC3, anti-p62) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Analyze LC3-II and p62 levels detection->analysis end End: Assess Autophagic Flux analysis->end

Caption: A step-by-step workflow for analyzing autophagy markers by Western blot after this compound treatment.

Conclusion

This compound is a powerful and specific inhibitor of PIKfyve kinase that has profound effects on fundamental cellular processes. Its ability to disrupt lysosomal function and inhibit autophagy provides a strong rationale for its investigation as a therapeutic agent, particularly in the context of cancers that are reliant on these pathways for their survival and proliferation. The detailed experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the cellular functions of this compound and unlock its full therapeutic potential.

References

APY0201 Target Identification and Validation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking, lysosomal homeostasis, and autophagy. By inhibiting the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), this compound disrupts these fundamental cellular processes, leading to promising therapeutic effects in various disease models, including cancer and inflammatory disorders. This technical guide provides an in-depth overview of the target identification and validation of this compound, detailing its mechanism of action, quantitative biochemical and cellular data, and comprehensive experimental protocols for its characterization.

Introduction

The identification of novel therapeutic targets and the validation of their engagement by small molecules are critical steps in modern drug discovery. This compound has emerged as a key pharmacological tool to probe the function of PIKfyve and as a potential therapeutic agent. This document serves as a comprehensive resource for researchers working with this compound, providing the necessary technical details to study its effects and validate its mechanism of action.

Target Identification: PIKfyve Kinase

The primary molecular target of this compound has been unequivocally identified as PIKfyve kinase .[1][2][3][4][5] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to generate PtdIns(3,5)P2.[6] This lipid product is a key signaling molecule that regulates the fission and fusion of endosomes and lysosomes, thereby controlling their proper function.[6][7][8]

The initial identification of this compound's activity against multiple myeloma was discovered through an unbiased in vitro chemical library screen.[4][5] Subsequent studies confirmed its potent inhibitory effect on PIKfyve kinase activity.[1][2][3]

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of PIKfyve's catalytic activity. This leads to a depletion of cellular PtdIns(3,5)P2 levels, resulting in a cascade of downstream cellular consequences:

  • Disruption of Lysosomal Homeostasis: Inhibition of PIKfyve by this compound leads to the formation of large cytoplasmic vacuoles and impairs lysosomal function.[1][5] This is a hallmark phenotype of PIKfyve inhibition.

  • Impairment of Autophagy: PtdIns(3,5)P2 is essential for the completion of the autophagy process, specifically for the resolution of autolysosomes and the regeneration of lysosomes.[5] By blocking PtdIns(3,5)P2 production, this compound disrupts autophagic flux, leading to an accumulation of autophagosomes.[1]

  • Inhibition of Pro-inflammatory Cytokine Production: this compound has been shown to inhibit the production of the pro-inflammatory cytokines IL-12 and IL-23, suggesting its potential in treating inflammatory diseases.[2]

Signaling Pathway

The signaling pathway affected by this compound is centered on the PIKfyve-PtdIns(3,5)P2 axis, which has intricate connections to major cellular regulatory networks, including mTOR signaling.[9] Inhibition of PIKfyve can lead to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][5]

APY0201_Signaling_Pathway cluster_cell Cell Membrane cluster_endosome Endosome cluster_lysosome Lysosome Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K PtdIns3P PtdIns3P PI3K->PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Product mTORC1 mTORC1 PIKfyve->mTORC1 Positive Regulation Lysosomal_Function Lysosomal Function (Fission/Fusion) PtdIns(3,5)P2->Lysosomal_Function Autophagy Autophagic Flux Lysosomal_Function->Autophagy This compound This compound This compound->PIKfyve TFEB TFEB (cytoplasmic) mTORC1->TFEB Phosphorylation (Inhibition) TFEB_nucleus TFEB (nuclear) TFEB->TFEB_nucleus Translocation Lysosome_Biogenesis Lysosome Biogenesis & Autophagy Genes TFEB_nucleus->Lysosome_Biogenesis Transcription

Caption: this compound inhibits PIKfyve, disrupting the mTORC1-TFEB signaling axis.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeSubstrateIC50 (nM)Reference
PIKfyve[33P]ATP-basedPtdIns3P5.2[2]
PIKfyveADP-Glo™ AssayPI(3)P:PS1[3]

Table 2: Cellular Activity

Cell Line/SystemAssay TypeEndpointIC50/EC50 (nM)Reference
Stimulated mouse peritoneal exudate cells (TG-PEC)Cytokine Production AssayIL-12p70 Inhibition8.4[2]
Stimulated mouse peritoneal exudate cells (TG-PEC)Cytokine Production AssayIL-12p40 Inhibition16[2]
Human Peripheral Blood Mononuclear Cells (PBMC)Cytokine Production AssayIL-12p40 Inhibition99[2]
Multiple Myeloma Cell Lines (average of 20)Cell Viability (CellTiter-Glo)Growth Inhibition~123
Non-Hodgkin's Lymphoma Cell Lines (14 of 15)Cell Viability (CellTiter-Glo)Growth Inhibition<1000[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the target and mechanism of action of this compound.

Target Identification and Validation Workflow

The following diagram illustrates a typical workflow for identifying and validating the target of a small molecule inhibitor like this compound.

Target_Validation_Workflow Screening Unbiased Phenotypic Screen (e.g., Chemical Library Screen) Hypothesis Target Hypothesis Generation Screening->Hypothesis Biochemical_Validation Biochemical Validation (In Vitro Kinase Assay) Hypothesis->Biochemical_Validation Target_Engagement Cellular Target Engagement (CETSA, NanoBRET) Biochemical_Validation->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (Autophagy Flux Assay) Target_Engagement->Mechanism_of_Action In_Vivo_Validation In Vivo Validation (Xenograft Models) Mechanism_of_Action->In_Vivo_Validation

Caption: A stepwise workflow for target identification and validation.
In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kinase assay services that have characterized this compound.[3]

Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PIKfyve.

Materials:

  • Recombinant human PIKfyve (e.g., from SignalChem)

  • Lipid Substrate: Phosphatidylinositol 3-phosphate (PI(3)P) and Phosphatidylserine (PS) vesicles

  • ATP

  • Kinase Buffer

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • In a white assay plate, add the PIKfyve enzyme, the lipid substrate (e.g., 25 µM PI(3)P:PS), and the kinase buffer.

  • Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Initiate the kinase reaction by adding ATP (e.g., 10 µM).

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Target Engagement (NanoBRET™ Assay)

The NanoBRET™ Target Engagement Assay is a robust method to quantify compound binding to a target protein in live cells.[10]

Objective: To measure the apparent affinity of this compound for PIKfyve in a cellular context.

Materials:

  • HEK293 cells

  • Plasmid encoding a NanoLuc®-PIKfyve fusion protein

  • Transfection reagent

  • NanoBRET™ Energy Transfer Reagent (Tracer)

  • This compound (or other test compounds)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well or 384-well cell culture plates

  • Luminescence plate reader with BRET-compatible filters

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-PIKfyve plasmid and seed them into a white assay plate. Incubate for 24 hours.

  • Prepare a serial dilution of this compound in DMSO.

  • On the day of the assay, remove the culture medium and replace it with Opti-MEM®.

  • Add the NanoBRET™ Tracer to the cells at a pre-optimized concentration.

  • Add the diluted this compound or DMSO to the appropriate wells.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Add the NanoBRET™ Nano-Glo® Substrate and read the filtered luminescence (donor and acceptor wavelengths) immediately.

  • Calculate the BRET ratio and plot the data against the this compound concentration to determine the EC50 value.

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the turnover of LC3-II, a marker of autophagosomes, to assess the impact of this compound on autophagic flux.

Objective: To determine if this compound inhibits autophagic degradation.

Materials:

  • Cancer cell line of interest (e.g., multiple myeloma or gastric cancer cells)

  • Complete cell culture medium

  • This compound

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against LC3B

  • Primary antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat the cells with four different conditions:

    • Vehicle (DMSO)

    • This compound at a desired concentration (e.g., 500 nM)

    • Lysosomal inhibitor alone (e.g., 100 nM Bafilomycin A1 for the last 4 hours of culture)

    • This compound and the lysosomal inhibitor combined.

  • Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against LC3B and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities for LC3-II and normalize to the loading control. An accumulation of LC3-II in the presence of this compound, which is further enhanced by the lysosomal inhibitor, indicates a blockage of autophagic flux.

Recommended Validation Assays

While not yet published specifically for this compound, the following assays are highly recommended for further validation of its target engagement and selectivity.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

General Protocol:

  • Treat intact cells or cell lysates with this compound or vehicle.

  • Heat the samples across a range of temperatures.

  • Cool the samples and lyse the cells (if not already lysed).

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble PIKfyve in the supernatant by Western blot or other protein detection methods.

  • A shift to a higher melting temperature in the presence of this compound indicates direct target engagement.

Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS can be used to identify the binding partners of this compound and confirm PIKfyve as its primary target in a complex cellular lysate.

Principle: An immobilized form of this compound (e.g., on beads) is used to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry.

General Protocol:

  • Synthesize a derivative of this compound with a linker suitable for conjugation to beads.

  • Incubate the this compound-conjugated beads (and control beads) with a cell lysate.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • PIKfyve should be significantly enriched in the eluate from the this compound-conjugated beads compared to the control beads.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of PIKfyve kinase. Its mechanism of action, centered on the disruption of PtdIns(3,5)P2 signaling, leads to profound effects on lysosomal function and autophagy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the multifaceted roles of PIKfyve in health and disease. The application of advanced target validation techniques such as CETSA and IP-MS will further solidify our understanding of this compound's interaction with its target in a cellular context.

References

APY0201: A Technical Guide to its Impact on Cellular Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a critical enzyme in the regulation of endosomal trafficking and lysosomal homeostasis. By targeting PIKfyve, this compound modulates several key cellular pathways, leading to profound effects on autophagy, immune signaling, and cell cycle progression. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology, immunology, and cell biology, as well as for professionals involved in the development of novel therapeutics targeting these pathways.

Core Mechanism of Action: PIKfyve Inhibition

The primary molecular target of this compound is the lipid kinase PIKfyve. This compound potently inhibits the enzymatic activity of PIKfyve, thereby preventing the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2)[1][2]. This inhibition is the initiating event that triggers a cascade of downstream cellular effects.

Quantitative Data: In Vitro Inhibition

The inhibitory potency of this compound against PIKfyve and its downstream cellular effects have been quantified in various in vitro systems.

Assay System IC50/EC50 Reference
PIKfyve Kinase AssayRecombinant Human PIKfyve, [33P]ATPIC50: 5.2 nM[1]
PIKfyve Kinase AssayRecombinant Human PIKfyveIC50: 8.9 nM[3]
IL-12p70 ProductionMouse MacrophagesIC50: 8.4 nM[3]
IL-12p70 ProductionHuman PBMCsIC50: 9.9 nM[3]
IL-12p40 ProductionStimulated TG-PECIC50: 16 nM[1]
IL-12p40 ProductionHuman PBMC99 nM[1]
Multiple Myeloma Cell Viability25 HMCLsMedian EC50: 55 nM
Multiple Myeloma Cell Viability100 ex vivo primary samples (24h)40% response rate, 47% of responders with EC50 < 100 nM[4]
Multiple Myeloma Cell Viability15 ex vivo primary samples (72h)>90% dose-dependent inhibition[4]

Affected Cellular Pathways

The inhibition of PIKfyve by this compound leads to significant perturbations in several interconnected cellular pathways.

Disruption of Autophagy and Lysosomal Function

A primary consequence of PIKfyve inhibition is the disruption of the autophagy-lysosome pathway. This compound blocks autophagic flux by impairing the degradation function of lysosomes[5][6]. This leads to an accumulation of autophagosomes, a hallmark of autophagy inhibition[5]. The impaired lysosomal function is also characterized by a decrease in the maturation of proteases and a less acidic pH within the lysosome[4]. This disruption of autophagy is a key mechanism behind the anti-cancer effects of this compound, particularly in autophagy-dependent cancer cells[7].

Autophagy_Pathway cluster_0 Autophagy Induction cluster_1 Lysosomal Fusion and Degradation Cargo Cargo Autophagosome Formation Autophagosome Formation Cargo->Autophagosome Formation Autophagosome Autophagosome Autophagosome Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 Produces Impaired Lysosomal Function Impaired Lysosomal Function PtdIns(3,5)P2->Lysosome Maintains Function Impaired Lysosomal Function->Autolysosome Blocks Fusion & Degradation Impaired Lysosomal Function->Degradation

Caption: this compound's impact on the autophagy pathway.
Activation of TFEB Signaling

This compound treatment leads to the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy[4]. The inhibition of PIKfyve results in the dephosphorylation of TFEB, leading to its translocation from the cytoplasm to the nucleus[4]. In the nucleus, TFEB promotes the expression of genes involved in lysosomal function and autophagy, likely as a compensatory response to the drug-induced lysosomal stress[4].

TFEB_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits TFEB (Phosphorylated) TFEB-P PIKfyve->TFEB (Phosphorylated) Maintains Phosphorylation TFEB (Dephosphorylated) TFEB TFEB (Phosphorylated)->TFEB (Dephosphorylated) Dephosphorylation Nucleus Nucleus TFEB (Dephosphorylated)->Nucleus Translocation Transcription Transcription TFEB (Dephosphorylated)->Transcription Activates Cytoplasm Cytoplasm Lysosomal & Autophagy Genes Lysosomal & Autophagy Genes Transcription->Lysosomal & Autophagy Genes

Caption: TFEB activation pathway upon this compound treatment.
Inhibition of IL-12/IL-23 Signaling

This compound has been shown to be a potent inhibitor of the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23)[1]. This effect is highly selective, as the production of other cytokines like TNF-α is not significantly affected[1]. The inhibition of IL-12 and IL-23 production is mediated through the inhibition of PIKfyve in immune cells, such as macrophages and peripheral blood mononuclear cells (PBMCs)[3]. This positions this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.

Induction of Cell Cycle Arrest

In the context of gastric cancer, this compound has been demonstrated to induce G1/S phase cell cycle arrest[5][6]. This inhibition of cell cycle progression contributes to the overall anti-proliferative effects of the compound in cancer cells[5]. The exact molecular mechanism linking PIKfyve inhibition to cell cycle arrest is an area of ongoing investigation.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Experimental_Workflow Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Viability Assay Cell Viability (CellTiter-Glo) This compound Treatment->Cell Viability Assay Autophagy Flux Assay Autophagy Flux (mCherry-GFP-LC3) This compound Treatment->Autophagy Flux Assay Western Blot Protein Analysis (Western Blot) This compound Treatment->Western Blot Flow Cytometry Cell Cycle Analysis (Propidium Iodide) This compound Treatment->Flow Cytometry

Caption: General experimental workflow for studying this compound.
PIKfyve Kinase Activity Assay

This assay measures the direct inhibitory effect of this compound on PIKfyve's enzymatic activity.

  • Principle: Quantifies the transfer of a radiolabeled phosphate from [γ-33P]ATP to the substrate PtdIns3P by recombinant PIKfyve.

  • Materials:

    • Recombinant human PIKfyve

    • PtdIns3P substrate

    • [γ-33P]ATP

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

    • This compound at various concentrations

    • Nitrocellulose membrane

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing kinase buffer, PtdIns3P, and recombinant PIKfyve.

    • Add this compound at a range of concentrations to the reaction mixture and incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding [γ-33P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 1 M HCl).

    • Spot the reaction mixture onto a nitrocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-33P]ATP.

    • Quantify the radioactivity on the membrane using a scintillation counter.

    • Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability of cultured cells.

  • Principle: Measures the amount of ATP present in metabolically active cells, which is proportional to the number of viable cells.

  • Materials:

    • Cells of interest (e.g., cancer cell lines)

    • 96-well opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the EC50 value from the dose-response curve.

Autophagy Flux Assay (mCherry-GFP-LC3)

This assay visualizes and quantifies the effect of this compound on autophagic flux.

  • Principle: Utilizes a tandem fluorescently tagged LC3 protein (mCherry-GFP-LC3). In autophagosomes (neutral pH), both GFP and mCherry fluoresce (yellow puncta). Upon fusion with lysosomes to form autolysosomes (acidic pH), the GFP signal is quenched, while the mCherry signal persists (red puncta). An accumulation of yellow puncta indicates a block in autophagic flux.

  • Materials:

    • Cells stably or transiently expressing mCherry-GFP-LC3

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture cells expressing mCherry-GFP-LC3 on coverslips or in appropriate plates.

    • Treat the cells with this compound at the desired concentration and for the desired time. Include positive (e.g., starvation) and negative (e.g., bafilomycin A1) controls.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on slides with mounting medium containing DAPI for nuclear staining.

    • Image the cells using a fluorescence microscope, capturing images in the green (GFP), red (mCherry), and blue (DAPI) channels.

    • Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increased ratio of yellow to red puncta indicates a blockage in autophagic flux.

    • Alternatively, analyze the cells by flow cytometry to quantify the ratio of mCherry to GFP fluorescence.

TFEB Nuclear Translocation Western Blot

This protocol details the detection of TFEB translocation to the nucleus.

  • Principle: Separates nuclear and cytoplasmic proteins to determine the subcellular localization of TFEB by immunoblotting.

  • Materials:

    • Treated and untreated cells

    • Nuclear and cytoplasmic extraction buffers

    • Primary antibodies: anti-TFEB, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

    • Determine the protein concentration of each fraction.

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against TFEB, Lamin B1, and GAPDH overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the relative abundance of TFEB in the nuclear versus cytoplasmic fractions.

Cell Cycle Analysis (Propidium Iodide Staining)

This method assesses the effect of this compound on cell cycle distribution.

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

  • Materials:

    • Treated and untreated cells

    • 70% cold ethanol

    • Propidium iodide staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest and wash the cells with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in PI staining solution containing RNase A to degrade RNA.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the cells by flow cytometry, collecting data from at least 10,000 events.

    • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that exerts its effects through the potent and selective inhibition of PIKfyve kinase. This leads to a cascade of downstream events, most notably the disruption of autophagy and lysosomal function, activation of the TFEB stress response pathway, inhibition of pro-inflammatory cytokine production, and induction of cell cycle arrest. The detailed experimental protocols provided in this guide offer a framework for the further investigation of this compound and its impact on these critical cellular pathways. A thorough understanding of these mechanisms is essential for the continued development and application of this compound and other PIKfyve inhibitors in various disease contexts.

References

APY0201: A Technical Guide to a Potent PIKfyve Inhibitor for Lysosomal Biogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY0201 is a potent and selective small molecule inhibitor of PIKfyve kinase, a crucial enzyme in the phosphoinositide signaling pathway.[1] PIKfyve catalyzes the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid messenger vital for regulating endomembrane trafficking, lysosomal function, and autophagy. By inhibiting PIKfyve, this compound disrupts these processes, leading to a cascade of cellular events, most notably the activation of Transcription Factor EB (TFEB), the master regulator of lysosomal biogenesis.[2][3][4] This makes this compound an invaluable chemical tool for studying the dynamics of lysosome formation, function, and the autophagy pathway. Its anti-neoplastic properties, demonstrated in models of multiple myeloma and gastric cancer, also position it as a compound of interest for therapeutic development.[4][5]

This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug discovery.

Core Mechanism of Action

The primary molecular target of this compound is the lipid kinase PIKfyve.[1] Inhibition of PIKfyve's enzymatic activity leads to the depletion of its product, PtdIns(3,5)P2. This event triggers a signaling cascade that culminates in the activation of TFEB. Mechanistically, PIKfyve positively regulates the mTORC1 complex, which in turn phosphorylates TFEB, keeping it sequestered in the cytoplasm.[6] this compound-mediated inhibition of PIKfyve leads to TFEB dephosphorylation, allowing it to translocate to the nucleus.[2][6] Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in lysosome assembly, enzymatic function, and autophagy.[2][7]

Paradoxically, while inducing lysosomal biogenesis, the sustained inhibition of PIKfyve also impairs downstream lysosomal function. This disruption manifests as blocked autophagic flux, accumulation of autophagosomes, and impaired maturation of lysosomal proteases like cathepsins.[2][5] This dual effect—promoting the creation of lysosomes while hindering their degradative capability—underlies the cytotoxic effects observed in cancer cells, which are often highly dependent on autophagy for survival.[2][5]

APY0201_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Phosphorylates mTORC1 mTORC1 PIKfyve->mTORC1 Regulates Vacuolization Cellular Vacuolization PIKfyve->Vacuolization Prevents PtdIns3P PtdIns3P PtdIns3P->PIKfyve TFEB_P TFEB-P (Inactive) mTORC1->TFEB_P Phosphorylates (Inactivates) TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation TFEB_nuc TFEB TFEB->TFEB_nuc Translocation CLEAR CLEAR Gene Network TFEB_nuc->CLEAR Activates Lysosome_Genes Lysosome & Autophagy Gene Expression CLEAR->Lysosome_Genes

Caption: this compound inhibits PIKfyve, leading to TFEB activation and gene expression.

Data Presentation: Quantitative Efficacy

This compound demonstrates high potency across enzymatic, cellular, and in vivo models. Its efficacy has been quantified in various contexts, including kinase inhibition, cytokine production, and cancer cell cytotoxicity.

Table 1: In Vitro Inhibitory Potency of this compound

Target/Process System IC50 / EC50 Reference
PIKfyve Kinase Enzyme Assay ([33P]ATP) 5.2 nM [1]
IL-12p70 Production Mouse Peritoneal Cells 8.4 nM [1]
IL-12p40 Production Mouse Peritoneal Cells 16 nM [1]

| IL-12p40 Production | Human PBMC | 99 nM |[1] |

Table 2: Anti-Neoplastic Activity of this compound

Cell Type Assay Duration Median EC50 Reference
Multiple Myeloma Cell Lines (HMCL) 72 hours 55 nM [2][8]
Non-Hodgkin Lymphoma (NHL) Cell Lines 72 hours 76 nM [2]
Primary Multiple Myeloma Samples (ex vivo) 24 hours < 100 nM (in 47% of responsive samples) [2][8]

| Primary Multiple Myeloma Samples (ex vivo) | 72 hours | 179 nM |[8] |

Table 3: In Vivo Efficacy of this compound

Model Dosing Effect Reference

| Mouse Model | 30 mg/kg (oral) | 78% inhibition of IL-12p70 production |[1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are representative protocols for key experiments used to characterize the effects of this compound.

Western Blot for TFEB Activation and Autophagy Markers

This protocol details the detection of TFEB dephosphorylation (indicated by a shift in gel mobility or using phospho-specific antibodies) and changes in key autophagy proteins following this compound treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., human myeloma cell lines like KMS26 or JJN3) at a density of 0.5 x 106 cells/mL in appropriate media.[2]

    • Treat cells with this compound (e.g., 100 nM) or DMSO (vehicle control) for desired time points (e.g., 6 hours for TFEB activation, 48 hours for autophagy markers like LC3 and p62).[2]

  • Lysate Preparation:

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-12% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-TFEB, anti-Cathepsin D (for precursor/mature forms), anti-LC3 A/B, anti-p62/SQSTM1, and anti-GAPDH or β-actin as a loading control.[2]

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash 3x with TBST and visualize using an ECL detection system.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Analysis A Cell Seeding B This compound Treatment (e.g., 100 nM) A->B C Cell Lysis & Protein Quantification B->C D Cell Viability Assay (e.g., CellTiter-Glo) B->D E Lysosomal Staining (e.g., LysoTracker) B->E F Western Blot (TFEB, LC3, p62) C->F G EC50 Calculation D->G H Fluorescence Microscopy E->H

Caption: A typical experimental workflow for characterizing this compound effects in vitro.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.

Methodology:

  • Cell Plating: Seed cells in 96-well opaque plates at an appropriate density to ensure logarithmic growth throughout the experiment.

  • Drug Dilution: Prepare a serial dilution of this compound in culture medium. A 10-point, 3-fold dilution starting from 10 µM is a typical range. Include a vehicle-only (DMSO) control.

  • Treatment: Add the drug dilutions to the cells and incubate for a specified period (e.g., 72 hours).[2]

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels.

    • Incubate according to the manufacturer's instructions (typically 10-15 minutes).

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle control (100% viability).

    • Plot the normalized viability against the log of the drug concentration.

    • Calculate the EC50 value using a non-linear regression (four-parameter logistic) curve fit.

Lysosomal Staining and Cellular Vacuolization Imaging

This protocol allows for the visualization of lysosomes and the characteristic cytoplasmic vacuolization induced by PIKfyve inhibition.

Methodology:

  • Cell Culture: Grow cells on glass coverslips or in imaging-grade multi-well plates.

  • Treatment: Treat cells with this compound (e.g., 100-500 nM) or DMSO for 6-24 hours.[2] Cellular vacuolization is a key phenotype of PIKfyve inhibition.

  • Lysosomal Staining:

    • During the last 30-60 minutes of treatment, add a lysosomotropic dye such as LysoTracker™ Red DND-99 (50-75 nM) to the culture medium.

    • (Optional) For nuclear counterstaining, add a cell-permeable DNA dye like Hoechst 33342 during the final 10 minutes.

  • Imaging:

    • Wash the cells gently with pre-warmed PBS or live-cell imaging solution.

    • Immediately image the live cells using a fluorescence microscope or a high-content imaging system.

    • Capture images in the appropriate channels (e.g., red for LysoTracker, blue for Hoechst, and brightfield/DIC for vacuoles).

  • Analysis: Quantify changes in lysosomal number, size, and intensity, and observe the formation of large, phase-lucent vacuoles in the cytoplasm of this compound-treated cells.

Logical_Consequences A This compound B PIKfyve Inhibition A->B C PtdIns(3,5)P2 Depletion B->C D TFEB Activation (Nuclear Translocation) C->D G Impaired Lysosome Maturation & Function C->G E Upregulation of Lysosomal & Autophagy Genes D->E F Disrupted Autophagic Flux I Cytotoxicity in Dependent Cancer Cells F->I G->F H Cellular Vacuolization G->H

Caption: Logical flow from PIKfyve inhibition to cellular outcomes by this compound.

Conclusion

This compound is a highly potent and specific inhibitor of PIKfyve, making it an essential pharmacological tool for dissecting the complex roles of PtdIns(3,5)P2 and lysosomal dynamics in cell biology. Its ability to robustly activate TFEB provides a direct method for studying the regulation of lysosomal biogenesis. The detailed data and protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies, whether for fundamental exploration of lysosomal pathways or for preclinical evaluation in diseases like cancer where these pathways are often dysregulated.

References

Unveiling the Pharmacological Profile of APY0201: A PIKfyve Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

APY0201 is a potent and selective small molecule inhibitor of Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve). By specifically targeting this lipid kinase, this compound disrupts the synthesis of phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2), a critical signaling lipid involved in endosomal trafficking, lysosomal function, and autophagy. This targeted inhibition leads to a cascade of downstream cellular effects, including the modulation of pro-inflammatory cytokine production, induction of autophagy-lysosomal pathway disruption, and anti-proliferative activity in various cancer models. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, quantitative biochemical and cellular activities, and preclinical efficacy. The information presented herein is intended to support further investigation and development of this compound as a potential therapeutic agent.

Introduction

Phosphatidylinositol-3-Phosphate 5-Kinase (PIKfyve) has emerged as a compelling therapeutic target in a range of diseases, including inflammatory disorders and cancer. PIKfyve is the key enzyme responsible for the conversion of phosphatidylinositol-3-phosphate (PtdIns3P) to phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2). This conversion is essential for the regulation of endosome and lysosome homeostasis. This compound has been identified as a potent and highly selective inhibitor of PIKfyve kinase activity. Its mechanism of action offers a unique approach to modulating cellular pathways that are dysregulated in various pathological conditions. This document provides an in-depth summary of the pharmacological characteristics of this compound, supported by experimental data and methodologies.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of PIKfyve kinase. This inhibition blocks the phosphorylation of PtdIns3P at the D-5 position of the inositol ring, thereby preventing the formation of PtdIns(3,5)P2. The depletion of PtdIns(3,5)P2 disrupts the intricate balance of endosomal and lysosomal function, leading to several key downstream consequences:

  • Inhibition of IL-12 and IL-23 Production: this compound has been shown to potently inhibit the production of the pro-inflammatory cytokines Interleukin-12 (IL-12) and Interleukin-23 (IL-23) from activated immune cells.[1] This effect is achieved without significantly impacting the production of other cytokines like Tumor Necrosis Factor-alpha (TNF-α), highlighting its selective immunomodulatory activity.[1]

  • Disruption of Autophagy and Lysosomal Function: By altering the lipid composition of endolysosomal membranes, this compound impairs autophagic flux. This leads to the accumulation of autophagosomes and disrupts the degradative capacity of lysosomes.[2] This disruption of cellular clearance mechanisms can be cytotoxic to cancer cells that are highly dependent on autophagy for survival.

  • Activation of Transcription Factor EB (TFEB): Inhibition of PIKfyve by this compound leads to the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[3][4][5] This activation is a cellular response to the disruption of lysosomal function.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Biochemical Activity
TargetAssay TypeIC50 (nM)Reference
PIKfyve Kinase[33P]ATP-based5.2[1]
PIKfyve KinaseRecombinant human enzyme8.9[6]
Table 2: In Vitro Cellular Activity - Cytokine Inhibition
Cell TypeCytokineIC50 (nM)Reference
Mouse Peritoneal Exudate Cells (TG-PEC)IL-12p708.4[1]
Mouse Peritoneal Exudate Cells (TG-PEC)IL-12p4016[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)IL-12p4099[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)IL-12p709.9[6]
Table 3: In Vitro Cellular Activity - Anti-proliferative Effects
Cancer TypeCell LinesAssay TypeEC50 (nM)Reference
Multiple Myeloma25 HMCLsCellTiter-GloPotent activity in 65% of cell lines[3]
Multiple Myeloma100 ex vivo patient samplesCellTiter-GloActive in 40% of samples[3]

Experimental Protocols

PIKfyve Kinase Inhibition Assay ([33P]ATP-based)

This assay measures the transfer of a radiolabeled phosphate from ATP to the PtdIns3P substrate by PIKfyve kinase.

  • Reagents: Recombinant human PIKfyve enzyme, PtdIns3P substrate, [γ-33P]ATP, kinase assay buffer, and this compound at various concentrations.

  • Procedure:

    • The PIKfyve enzyme is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of the PtdIns3P substrate and [γ-33P]ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the radiolabeled product, PtdIns(3,5)P2, is separated from the unreacted [γ-33P]ATP.

    • The amount of radioactivity incorporated into the product is quantified using a scintillation counter.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

IL-12/IL-23p40 Production Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-12/IL-23p40 subunit secreted by stimulated immune cells.

  • Cell Culture and Stimulation: Mouse peritoneal exudate cells or human PBMCs are cultured and stimulated with pro-inflammatory agents (e.g., IFN-γ and SAC) in the presence of varying concentrations of this compound.[1][6]

  • Procedure:

    • Supernatants from the stimulated cell cultures are collected.

    • An ELISA plate pre-coated with a capture antibody specific for the IL-12/IL-23 p40 subunit is incubated with the cell culture supernatants.

    • After washing, a biotinylated detection antibody that also recognizes the p40 subunit is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A chromogenic substrate for HRP is added, and the color development is proportional to the amount of p40 present.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • IC50 values are determined from the dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Culture: Human multiple myeloma cell lines (HMCLs) are seeded in multi-well plates and treated with a range of concentrations of this compound.[3]

  • Procedure:

    • After a specified incubation period (e.g., 24 or 72 hours), the CellTiter-Glo® reagent is added to each well.

    • The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

    • The luminescence is measured using a luminometer.

    • EC50 values are calculated from the resulting dose-response curves.[3]

In Vivo Gastric Cancer Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Nude mice are subcutaneously injected with human gastric cancer cells to establish tumors.[2]

  • Treatment Protocol: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The treatment group receives daily intraperitoneal injections of this compound (e.g., 30 mg/kg) dissolved in a suitable vehicle. The control group receives the vehicle alone.[2]

  • Endpoint Analysis: Tumor volume and body weight are measured regularly throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream effects.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

APY0201_Mechanism_of_Action cluster_membrane Endosomal Membrane PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 Endo_Lys_Function Endosomal/Lysosomal Homeostasis PtdIns35P2->Endo_Lys_Function PIKfyve->PtdIns35P2 This compound This compound This compound->PIKfyve Autophagy Autophagy Endo_Lys_Function->Autophagy IL12_23 IL-12/IL-23 Production Endo_Lys_Function->IL12_23

Figure 1: Mechanism of action of this compound.

TFEB_Activation_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Lysosomal_Stress Lysosomal Stress PIKfyve->Lysosomal_Stress inhibition leads to TFEB_dephospho TFEB Dephosphorylation Lysosomal_Stress->TFEB_dephospho TFEB_nuclear TFEB Nuclear Translocation TFEB_dephospho->TFEB_nuclear Gene_Expression Lysosomal & Autophagy Gene Expression TFEB_nuclear->Gene_Expression

Figure 2: this compound-induced TFEB activation pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Assay (PIKfyve Kinase) Cell_Assay Cell-Based Assays (Cytokine Inhibition, Viability) Biochem_Assay->Cell_Assay Xenograft_Model Xenograft Model (Gastric Cancer, Multiple Myeloma) Cell_Assay->Xenograft_Model Efficacy_Study Efficacy & Tolerability Studies Xenograft_Model->Efficacy_Study Data_Analysis Data Analysis & Pharmacological Profile Efficacy_Study->Data_Analysis Lead_Compound This compound Lead_Compound->Biochem_Assay

References

Methodological & Application

Application Notes and Protocols for APY0201 in In Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

APY0201 is a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKfyve).[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating efficacy in various cancer models, including gastric and multiple myeloma cell lines.[2][3] The mechanism of action of this compound involves the disruption of critical cellular processes such as autophagy and cell cycle progression, ultimately leading to an inhibition of cancer cell proliferation.[2] These application notes provide a comprehensive overview of the in vitro effects of this compound on cancer cells and detailed protocols for key experimental assays.

Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of PIKfyve kinase activity. This inhibition disrupts the delicate balance of phosphoinositide metabolism, leading to two major downstream consequences for cancer cells:

  • Disruption of Autophagy: PIKfyve is crucial for the maturation of autophagosomes and their fusion with lysosomes.[4] By inhibiting PIKfyve, this compound blocks autophagic flux, leading to an accumulation of autophagosomes and a failure in the cellular recycling process. This disruption of autophagy, a pathway that cancer cells often rely on for survival and proliferation, contributes significantly to the cytotoxic effects of this compound.[2][4]

  • Induction of Cell Cycle Arrest: this compound has been shown to induce a G1/S phase arrest in the cell cycle of cancer cells.[2] This is achieved through the upregulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[2] These proteins bind to and inhibit the activity of cyclin-CDK complexes that are essential for the transition from the G1 to the S phase, thereby halting cell proliferation.[2]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on cancer cell lines.

Table 1: Cell Viability (EC50) of this compound in Human Myeloma Cell Lines

Cell LineEC50 (nM) after 72h Incubation
KMS26Sensitive (specific value not provided)
JJN3Sensitive (specific value not provided)
RPMI-8226Resistant (specific value not provided)
EJMResistant (specific value not provided)
Median of 25 HMCLs 55

Data sourced from a study on multiple myeloma cell lines.[5]

Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines

Cell LineTreatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
AGS Control (DMSO)55.235.19.7
This compound (1 µM)72.420.37.3
SGC7901 Control (DMSO)58.931.59.6
This compound (1 µM)75.118.26.7

Data represents the percentage of cells in each phase of the cell cycle after 24 hours of treatment.[6]

Mandatory Visualizations

APY0201_Signaling_Pathway cluster_cell Cancer Cell This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits Autophagy Autophagic Flux PIKfyve->Autophagy Promotes p21_p27 p21 & p27 Expression PIKfyve->p21_p27 Indirectly Downregulates Proliferation Cancer Cell Proliferation Autophagy->Proliferation Supports CellCycle Cell Cycle Progression (G1 to S phase) CellCycle->Proliferation Promotes p21_p27->CellCycle Inhibits

Caption: this compound inhibits PIKfyve, disrupting autophagy and promoting cell cycle arrest.

Experimental_Workflow cluster_workflow In Vitro this compound Testing Workflow start Cancer Cell Culture treatment This compound Treatment start->treatment viability Cell Viability (CCK-8 Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein end Data Analysis viability->end apoptosis->end cell_cycle->end protein->end

Caption: Workflow for assessing this compound's in vitro effects on cancer cells.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • CCK-8 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to approximately 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC/PI Staining

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Use appropriate gating to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of changes in the expression levels of key cell cycle regulatory proteins following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p21, anti-p27, anti-CDK2, anti-Cyclin E, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound as previously described.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes: Determining the IC50 of APY0201 in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

APY0201 is a potent and selective inhibitor of PIKfyve kinase, a crucial enzyme in the phosphoinositide signaling pathway.[1] PIKfyve catalyzes the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid messenger vital for the regulation of endosomal trafficking and lysosomal function. By inhibiting PIKfyve, this compound disrupts these processes, leading to impaired lysosomal degradation and a blockage of the autophagic flux.[2] This mechanism triggers the accumulation of autophagosomes, which can induce cell cycle arrest and ultimately inhibit cell proliferation in various cancer cell types.[2] Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines IL-12 and IL-23.[1] These characteristics make this compound a promising candidate for therapeutic development in oncology and immunology.

This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of this compound in different cell lines, a critical step in evaluating its potency and selectivity.

This compound Signaling Pathway

The primary target of this compound is the PIKfyve kinase. Inhibition of this enzyme disrupts the autophagy pathway, a key cellular recycling process that is often dysregulated in cancer. The diagram below illustrates the mechanism of action.

APY0201_Pathway cluster_0 Autophagy Pathway cluster_1 This compound Inhibition PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 Lysosome Lysosome Function PtdIns35P2->Lysosome Regulates Autophagosome Autophagosome Formation Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Lysosome->Autolysosome Proliferation Cell Proliferation & Survival Autolysosome->Proliferation Supports PIKfyve->PtdIns35P2 Catalyzes This compound This compound This compound->PIKfyve Inhibits Workflow start Start: Culture Cells harvest 1. Harvest & Count Cells start->harvest seed 2. Seed Cells in 96-Well Plate (e.g., 2000-4000 cells/well) harvest->seed incubate1 3. Incubate Overnight (Allow cells to attach) seed->incubate1 prepare_drug 4. Prepare this compound Serial Dilutions incubate1->prepare_drug treat 5. Add Drug Dilutions to Wells incubate1->treat prepare_drug->treat incubate2 6. Incubate for 72 hours treat->incubate2 add_ctg 7. Add CellTiter-Glo® Reagent incubate2->add_ctg incubate3 8. Incubate (10 min, RT) add_ctg->incubate3 read 9. Read Luminescence incubate3->read analyze 10. Analyze Data & Calculate IC50 read->analyze end End analyze->end

References

Application Note: A Guide to Studying Cytokine Inhibition with APY0201

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

APY0201 is a potent and selective small molecule inhibitor of Phosphatidylinositol 3-phosphate 5-kinase (PIKfyve).[1] This enzyme is crucial for the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key step in endosomal trafficking and lysosomal homeostasis.[1][2] this compound has been identified as an effective inhibitor of pro-inflammatory cytokine production, particularly Interleukin-12 (IL-12) and Interleukin-23 (IL-23), with significant selectivity over other cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] This makes this compound a valuable chemical probe for investigating the PIKfyve signaling pathway and its role in immune regulation, as well as a potential therapeutic candidate for inflammatory and autoimmune diseases.[3][4]

Mechanism of Action

This compound exerts its inhibitory effects on cytokine production by targeting PIKfyve kinase. By blocking the catalytic activity of PIKfyve, this compound prevents the synthesis of PtdIns(3,5)P2.[1] This disruption in phosphoinositide metabolism interferes with endolysosomal function and autophagy, cellular processes that are increasingly recognized as critical regulators of inflammatory signaling.[5][6] The inhibition of the PIKfyve pathway ultimately leads to a downstream reduction in the production and release of specific pro-inflammatory cytokines, such as IL-12 and IL-23.[1][2]

This compound Mechanism of Action Pathway PtdIns3P PtdIns3P PIKfyve PIKfyve Kinase PtdIns3P->PIKfyve PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 EndoLysosome Endolysosomal Function & Autophagy Regulation PtdIns35P2->EndoLysosome Cytokines IL-12 / IL-23 Production EndoLysosome->Cytokines Modulates This compound This compound This compound->PIKfyve

Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 synthesis and modulating cytokine production.

Data Presentation: Potency and Efficacy of this compound

The inhibitory activity of this compound has been quantified across various enzymatic and cellular assays. The data highlights its high potency for PIKfyve and its selective effects on cytokine production.

Target / Cell LineSpeciesAssay TypePotency (IC50 / EC50)Reference
PIKfyve Kinase N/AEnzymatic AssayIC50: 5.2 nM[1]
IL-12p70 Production MouseThioglycollate-induced Peritoneal CellsIC50: 8.4 nM[1]
IL-12p40 Production MouseThioglycollate-induced Peritoneal CellsIC50: 16 nM[1]
IL-12p40 Production HumanPeripheral Blood Mononuclear Cells (PBMCs)IC50: 99 nM[1]
Multiple Myeloma Cell Lines (HMCL) HumanCell Viability Assay (72h)EC50: Nanomolar range in 65% of lines tested[5][7]
Non-Hodgkin's Lymphoma (NHL) Cell Lines HumanCell Viability Assay (72h)EC50: Median of 76 nM in 93% of lines tested[5]

Experimental Protocols

This section provides a detailed protocol for evaluating the inhibitory effect of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs). This type of in vitro assessment is critical for hazard identification and understanding the immunomodulatory potential of a compound.[8][9]

Protocol 1: In Vitro Cytokine Release Assay with Human PBMCs

Objective: To determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines (e.g., IL-12, TNF-α) from stimulated human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution prepared in DMSO)

  • Lipopolysaccharide (LPS) from E. coli (or other suitable stimulant)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Cytokine-specific ELISA kits (e.g., Human IL-12p40, Human TNF-α)

  • CO2 Incubator (37°C, 5% CO2)

Workflow Diagram:

Cytokine Release Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Collection A Isolate PBMCs from whole blood B Count and assess cell viability A->B C Resuspend cells to working concentration B->C D Seed PBMCs into 96-well plate C->D E Add serial dilutions of this compound (pre-treatment) D->E F Incubate for 1-2 hours E->F G Add stimulant (e.g., LPS) to appropriate wells F->G H Incubate for 18-24 hours G->H I Centrifuge plate H->I J Collect cell-free supernatant I->J K Measure cytokine levels using ELISA J->K L Analyze data and calculate IC50 K->L

Caption: Workflow for assessing this compound's effect on cytokine release in primary human cells.

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated cells twice with sterile PBS.

    • Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue). Viability should be >95%.

    • Resuspend the PBMCs in complete RPMI-1640 medium to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. The final DMSO concentration in all wells should be kept constant and low (e.g., ≤0.1%).

    • Add 50 µL of the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells.

    • Include "unstimulated" and "stimulated vehicle" control wells.

    • Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

  • Stimulation and Incubation:

    • Prepare a working solution of your stimulant (e.g., LPS at 1 µg/mL).

    • Add 50 µL of the stimulant to all wells except the "unstimulated" controls. Add 50 µL of medium to the unstimulated wells. The total volume in each well should now be 200 µL.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

    • Carefully collect the cell-free supernatant without disturbing the cell pellet.

    • Quantify the concentration of the target cytokine (e.g., IL-12p40) in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

Data Analysis and Interpretation:

  • Generate a standard curve from the ELISA plate reader data.

  • Calculate the concentration of the cytokine in each sample.

  • Normalize the data by expressing the cytokine levels in this compound-treated wells as a percentage of the "stimulated vehicle" control.

  • Plot the percentage of inhibition against the log concentration of this compound.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which represents the concentration of this compound required to inhibit cytokine production by 50%.

Expected Outcome: A dose-dependent reduction in the levels of IL-12 and/or IL-23 in the supernatants of stimulated PBMCs treated with this compound. A minimal effect on TNF-α is expected, demonstrating the selectivity of the compound.[1]

This compound is a powerful research tool for dissecting the role of the PIKfyve pathway in cytokine regulation and immune cell function. Its high potency and selectivity for IL-12/IL-23 inhibition make it an excellent candidate for studies in immunology and inflammation. The protocols and data presented here provide a framework for researchers to effectively utilize this compound to investigate these critical biological processes and explore its therapeutic potential.

References

APY0201: Application Notes and Protocols for Inducing Cellular Vacuolization

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

APY0201 is a potent and selective inhibitor of PIKfyve kinase, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosomal homeostasis. By inhibiting PIKfyve, this compound disrupts the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), leading to a cascade of cellular events culminating in the formation of large cytoplasmic vacuoles. This phenomenon is associated with the disruption of autophagic flux and has shown therapeutic potential in various cancer models, including multiple myeloma and gastric cancer.

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell-based assays to induce and analyze cellular vacuolization and its downstream effects.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of PIKfyve kinase. This inhibition sets off a signaling cascade that results in pronounced cellular vacuolization.

Signaling Pathway of this compound-Induced Vacuolization

APY0201_Pathway This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibits PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 phosphorylates Lysosomal_Homeostasis Lysosomal Homeostasis & Endosomal Trafficking PIKfyve->Lysosomal_Homeostasis TFEB_Activation TFEB Activation PIKfyve->TFEB_Activation Inhibition leads to PtdIns3P PtdIns3P PtdIns3P->PIKfyve PtdIns35P2->Lysosomal_Homeostasis Regulates Autophagic_Flux Autophagic Flux Lysosomal_Homeostasis->Autophagic_Flux Vacuolization Cellular Vacuolization Lysosomal_Homeostasis->Vacuolization Disruption leads to Autophagic_Flux->Vacuolization Blockage contributes to Lysosome_Biogenesis Lysosome Biogenesis TFEB_Activation->Lysosome_Biogenesis Promotes

Caption: this compound inhibits PIKfyve, blocking PtdIns(3,5)P2 production and disrupting lysosomal homeostasis, leading to vacuolization.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound across various cell lines and its comparison with other PIKfyve inhibitors.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay ConditionReference
IC50 (PIKfyve kinase inhibition)5.2 nMIn vitro kinase assay with [33P]ATP[1]
EC50 (Multiple Myeloma Cell Lines)Median: 55 nMPanel of 25 human myeloma cell lines (HMCL)[2]
EC50 (Ex vivo Patient Samples)Median: 179 nM15 ex vivo primary multiple myeloma patient samples (72h incubation)[2]
IC50 (IL-12p70 production)8.4 nMStimulated thioglycollate-induced mouse peritoneal exudate cells (TG-PEC)[1]
IC50 (IL-12p40 production)16 nMStimulated thioglycollate-induced mouse peritoneal exudate cells (TG-PEC)[1]
IC50 (IL-12p40 production)99 nMHuman Peripheral Blood Mononuclear Cells (PBMC)[1]

Table 2: Comparative Potency of PIKfyve Inhibitors in Multiple Myeloma Cell Lines

CompoundPercentage of Cell Lines with EC50 in Nanomolar RangeReference
This compound 65% [3][4][5]
YM20163640%[3][4][5]
Apilimod5%[3][4][5]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound.

Experimental Workflow Overview

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed Cells treat Treat with this compound start->treat viability Cell Viability Assay (MTT) treat->viability vacuolization Vacuolization Assessment (Microscopy & LysoSensor) treat->vacuolization western Protein Analysis (Western Blot for TFEB, LC3) treat->western autophagy Autophagic Flux Assay treat->autophagy

Caption: General workflow for studying the cellular effects of this compound treatment.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., multiple myeloma or gastric cancer cell lines)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.1%.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessment of Cellular Vacuolization

This protocol describes the observation and quantification of this compound-induced vacuoles.

Materials:

  • This compound

  • Cell line of interest

  • Glass-bottom dishes or coverslips

  • Phase-contrast or differential interference contrast (DIC) microscope

  • LysoSensor™ Green DND-189 or similar acidic organelle stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or coverslips.

    • Treat cells with the desired concentration of this compound (e.g., 100 nM) for 6-24 hours. Include a vehicle control.

  • Brightfield Microscopy:

    • Observe the cells under a phase-contrast or DIC microscope.

    • Capture images of the cells to visualize the formation of translucent cytoplasmic vacuoles.

  • Staining of Acidic Organelles (Optional):

    • To determine if the vacuoles are of lysosomal origin, stain with LysoSensor™ Green.

    • Prepare a working solution of LysoSensor™ Green in pre-warmed medium (final concentration 1 µM).

    • Remove the medium from the cells and incubate with the LysoSensor™ working solution for 30 minutes at 37°C.

    • Replace the staining solution with fresh pre-warmed medium.

  • Fluorescence Microscopy:

    • Observe the stained cells using a fluorescence microscope with the appropriate filter set for the dye.

    • Acquire images to assess the colocalization of the vacuoles with the acidic organelle stain.

Protocol 3: Immunoblotting for TFEB Activation

This protocol is for detecting the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis. This compound treatment leads to the dephosphorylation and nuclear translocation of TFEB.

Materials:

  • This compound

  • Cell line of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-TFEB, anti-phospho-TFEB (if available), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Treat cells with this compound (e.g., 100 nM) for 6 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Collect lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

    • A shift in the TFEB band to a lower molecular weight indicates dephosphorylation and activation.

Protocol 4: Autophagic Flux Assay (LC3 Turnover)

This protocol measures the rate of autophagy by analyzing the levels of LC3-II, a protein associated with autophagosome membranes. This compound is expected to block autophagic flux, leading to an accumulation of LC3-II.

Materials:

  • This compound

  • Cell line of interest

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Materials for immunoblotting (as in Protocol 3)

  • Primary antibody: anti-LC3B

Procedure:

  • Cell Treatment:

    • Seed cells and allow them to attach.

    • Treat cells with this compound and/or a lysosomal inhibitor according to the following groups:

      • Untreated control

      • This compound alone

      • Lysosomal inhibitor alone

      • This compound + Lysosomal inhibitor (add lysosomal inhibitor for the last 4 hours of this compound treatment)

  • Cell Lysis and Immunoblotting:

    • Lyse the cells and perform immunoblotting as described in Protocol 3.

    • Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Data Analysis:

    • Quantify the band intensity of LC3-II (normalized to a loading control).

    • Autophagic flux is determined by comparing the amount of LC3-II in the presence and absence of the lysosomal inhibitor. An accumulation of LC3-II with this compound treatment, similar to or greater than the lysosomal inhibitor alone, indicates a blockage of autophagic flux.

Troubleshooting

  • Low Vacuolization: Ensure the this compound concentration and incubation time are optimal for the cell line used. Check the viability of the cells.

  • No Change in TFEB: The activation of TFEB can be transient. Perform a time-course experiment to identify the optimal time point.

  • Inconsistent LC3-II Levels: Autophagic flux assays can be sensitive. Ensure consistent cell density, treatment times, and loading amounts for western blotting.

References

Troubleshooting & Optimization

Off-target effects of APY0201 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of APY0201.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and highly selective ATP-competitive inhibitor of PIKfyve kinase.[1] Its primary on-target effect is the inhibition of the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol (3,5)-bisphosphate (PtdIns(3,5)P2).[1][2] This inhibition has been shown to suppress the production of proinflammatory cytokines IL-12 and IL-23.[1][2] In cancer cell lines, inhibition of PIKfyve by this compound has been observed to block autophagic flux, leading to an accumulation of autophagosomes and subsequent inhibition of cell proliferation.[3]

Q2: How selective is this compound?

This compound is described as a highly selective inhibitor of PIKfyve.[1] However, like most small molecule inhibitors, there is a potential for off-target effects, particularly at higher concentrations. It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target activities.

Q3: I am observing a phenotype in my experiment that is not consistent with PIKfyve inhibition. Could this be an off-target effect?

It is possible. While this compound is highly selective, unexpected phenotypes could arise from the inhibition of other cellular targets. Some studies have noted off-target effects of this compound in specific cell types, such as monocytes, macrophages, and granulocytes, although the specific off-target proteins were not identified.[4] If you observe an unexpected phenotype, consider the following troubleshooting steps:

  • Dose-response experiment: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for PIKfyve inhibition.

  • Use a structurally different PIKfyve inhibitor: If available, use another PIKfyve inhibitor with a different chemical scaffold to see if the same phenotype is observed. If the phenotype is not replicated, it may be an off-target effect specific to this compound.

  • Rescue experiment: If possible, perform a rescue experiment by overexpressing a wild-type or inhibitor-resistant version of PIKfyve to see if the phenotype can be reversed.

  • Off-target screening: Consider performing a broad kinase screen or other global profiling methods to identify potential off-target interactions of this compound.

Q4: What are some general considerations for minimizing off-target effects in my experiments?

  • Use the lowest effective concentration: Determine the optimal concentration of this compound for your specific cell type and assay through careful dose-response studies.

  • Control experiments: Always include appropriate vehicle controls (e.g., DMSO) in your experiments.

  • Orthogonal approaches: Confirm your findings using alternative methods, such as genetic knockdown (e.g., siRNA or CRISPR) of PIKfyve, to ensure the observed phenotype is on-target.

  • Cell line selection: Be aware that off-target effects can be cell-type specific.

Data Presentation

Table 1: On-Target Activity of this compound

TargetAssayIC50SpeciesReference
PIKfyve[33P]ATP-based conversion of PtdIns3P to PtdIns(3,5)P25.2 nMNot specified[2]
IL-12p70 ProductionThioglycollate-induced peritoneal exudate cells8.4 nMMouse[2]
IL-12p40 ProductionThioglycollate-induced peritoneal exudate cells16 nMMouse[2]
IL-12p40 ProductionHuman peripheral blood mononuclear cells99 nMHuman[2]

Table 2: Hypothetical Off-Target Kinase Profile of this compound

This table is a hypothetical example to illustrate the type of data that would be generated from a kinase profiling screen. The kinases and inhibition values are for illustrative purposes only and are not based on published data for this compound.

KinasePercent Inhibition @ 1 µM
Kinase A85%
Kinase B62%
Kinase C45%
Kinase D15%
Kinase E5%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Panel: Select a commercial kinase profiling service that offers a broad panel of recombinant human kinases.

  • Assay Format: The service provider will typically use a radiometric, fluorescence-based, or luminescence-based assay to measure the activity of each kinase in the presence of this compound or a vehicle control. A common format is an in vitro kinase assay using a generic substrate.

  • Data Analysis: The percentage of inhibition of each kinase by this compound at a given concentration is calculated relative to the vehicle control. Results are often presented as a percentage of inhibition or as IC50 values for kinases that are significantly inhibited.

Protocol 2: Cell-Based Assay to Validate Off-Target Effects

This protocol describes a general method to confirm a potential off-target effect observed in a primary screen.

  • Cell Culture: Culture the cell line of interest in the appropriate growth medium.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound, a known inhibitor of the putative off-target (positive control), and a vehicle control.

  • Phenotypic Analysis: After a suitable incubation period, assess the cellular phenotype of interest. This could involve measuring cell viability, apoptosis, protein phosphorylation (e.g., Western blotting for a downstream substrate of the putative off-target), or gene expression.

  • Data Analysis: Compare the effects of this compound to the positive control and vehicle control. A similar phenotypic response to both this compound and the known inhibitor of the off-target would suggest a potential on-target effect on that protein.

Visualizations

APY0201_On_Target_Pathway This compound This compound PIKfyve PIKfyve This compound->PIKfyve Inhibits PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Produces PtdIns3P PtdIns3P PtdIns3P->PIKfyve Substrate IL12_23 IL-12/IL-23 Production PtdIns35P2->IL12_23 Regulates Autophagy Autophagic Flux PtdIns35P2->Autophagy Regulates

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Experiment start->dose_response is_high_conc Phenotype only at high concentrations? dose_response->is_high_conc orthogonal_approach Use Orthogonal Approach (e.g., siRNA/CRISPR of PIKfyve) is_high_conc->orthogonal_approach No off_target Likely Off-Target Effect is_high_conc->off_target Yes phenotype_replicated Phenotype Replicated? orthogonal_approach->phenotype_replicated off_target_screen Consider Off-Target Screening phenotype_replicated->off_target_screen No on_target Likely On-Target Effect phenotype_replicated->on_target Yes off_target_screen->off_target

Caption: Troubleshooting workflow for unexpected experimental results.

Experimental_Workflow start Hypothesis: Unexpected phenotype is an off-target effect kinase_screen Kinase Profiling Screen start->kinase_screen identify_hits Identify Potential Off-Target Kinases kinase_screen->identify_hits cell_assay Cell-Based Validation Assay identify_hits->cell_assay confirm_phenotype Confirm Phenotype with Off-Target Inhibitor cell_assay->confirm_phenotype conclusion Conclusion on Off-Target Effect confirm_phenotype->conclusion

Caption: Experimental workflow for investigating off-target effects.

References

Technical Support Center: Interpreting Cellular Vacuolization After APY0201 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals observing cellular vacuolization following treatment with APY0201.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of PIKfyve kinase.[1] The primary function of PIKfyve is to phosphorylate phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[1] By inhibiting PIKfyve, this compound disrupts the levels of PtdIns(3,5)P2, a critical lipid messenger involved in regulating endolysosomal trafficking, lysosome fission, and autophagy.[2][3]

Q2: We observed significant cellular vacuolization after treating our cells with this compound. What is the origin of these vacuoles?

The prominent cytoplasmic vacuolization is a characteristic cellular response to PIKfyve inhibition.[2][4][5] These vacuoles are not newly formed organelles but are derived from the swelling and enlargement of endosomes and lysosomes.[2][6] This phenotype is a direct consequence of disrupting endolysosomal homeostasis and maturation processes that are dependent on PtdIns(3,5)P2.[2][7] One proposed mechanism for the swelling is the accumulation of ammonium in the endosomes and lysosomes, leading to osmotic swelling.[6]

Q3: Does the extent of vacuolization correlate with the cytotoxic efficacy of this compound?

Not necessarily. While vacuolization is a clear phenotypic biomarker of PIKfyve inhibition, several studies have reported that the degree of vacuolization does not always correlate well with the sensitivity of the cell line to this compound-induced cell death.[2][4][5][8] Researchers should therefore measure cytotoxicity and vacuolization as separate endpoints.

Q4: What is the proposed molecular pathway leading to vacuole formation upon PIKfyve inhibition by this compound?

Inhibition of PIKfyve by this compound leads to a decrease in PtdIns(3,5)P2 levels. This disrupts key cellular processes:

  • Blocked Autophagic Flux: this compound impairs the degradation function of lysosomes, which blocks the fusion of autophagosomes with lysosomes.[9][10] This leads to an accumulation of autophagosomes, contributing to the vacuolated phenotype.[9][10]

  • Lysosomal Dysfunction: The maturation of lysosomal proteases (e.g., cathepsins) is disrupted, and the lysosomal pH may be altered, further impairing its degradative capacity.[2][9]

  • TFEB Activation: PIKfyve inhibition leads to the dephosphorylation and subsequent activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][11] While this may seem counterintuitive, it is likely a compensatory response to the lysosomal stress induced by the drug.

This compound Signaling Pathway

APY0201_Pathway cluster_effects Downstream Effects This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibits PtdIns35P2 PtdIns(3,5)P2 (Phosphatidylinositol 3,5-bisphosphate) PIKfyve->PtdIns35P2 Produces Lysosome Lysosomal Function (e.g., Cathepsin maturation, pH maintenance) PtdIns35P2->Lysosome Maintains Autophagy Autophagic Flux (Autophagosome-Lysosome Fusion) PtdIns35P2->Autophagy Required for Lysosome->Autophagy Enables Vacuolization Cellular Vacuolization (Swollen Lysosomes/ Endosomes) Lysosome->Vacuolization Dysfunction leads to TFEB TFEB Activation (Nuclear Translocation) Lysosome->TFEB Stress induces Autophagy->Vacuolization Blockage leads to CellDeath Tumor Cell Proliferation Inhibition / Cell Death Autophagy->CellDeath Blockage induces

Caption: Mechanism of this compound-induced vacuolization.

Q5: How can we confirm that the observed vacuoles are related to impaired autophagy?

To confirm the link between vacuolization and autophagy, you can measure key markers of autophagic flux. A blockage in autophagic flux will lead to the accumulation of autophagosomes. This can be detected by:

  • Western Blot: An increase in the lipidated form of LC3 (LC3-II) and an accumulation of the autophagy substrate p62/SQSTM1 are indicative of a blockage.

  • Immunofluorescence: Co-localization of the vacuoles with autophagosome markers (LC3) and lysosomal markers (LAMP-1) can provide visual confirmation.

Q6: Could the vacuolization be a sign of ER stress? How can we test for this?

Yes, disruption of lysosome homeostasis and autophagy can trigger an Endoplasmic Reticulum (ER) stress response.[3] PIKfyve inhibitors have been shown to upregulate the PERK-dependent ER stress pathway.[3] To test for ER stress, you can perform a western blot for key markers of the Unfolded Protein Response (UPR), such as:

  • Phosphorylated PERK (p-PERK)

  • ATF4

  • CHOP/DDIT3

Troubleshooting Guides

Q7: Troubleshooting: The degree of vacuolization varies between experiments. What could be the cause?

Variability in vacuolization can arise from several factors:

  • Cell Culture Density: Sub-confluent and rapidly dividing cells may respond differently than confluent cultures. Standardize seeding density and treatment time points.

  • Media Composition: The presence or absence of components like glutamine can impact vacuole formation, as glutamine metabolism is linked to the ammonium accumulation that drives vacuole swelling.[6] Ensure consistent media formulation.

  • This compound Potency: Ensure the compound has been stored correctly (-20°C for 1 year, -80°C for 2 years) and that the working solution is freshly prepared to avoid degradation.[1]

Troubleshooting Logic for Vacuolization

Troubleshooting Start Variable Vacuolization Observed CheckDensity Is cell density at treatment consistent? Start->CheckDensity CheckMedia Is media composition (e.g., glutamine) identical? CheckDensity->CheckMedia Yes StandardizeDensity Action: Standardize seeding density and confluence. CheckDensity->StandardizeDensity No CheckCompound Is this compound stock and working solution fresh? CheckMedia->CheckCompound Yes StandardizeMedia Action: Use consistent media batches and formulation. CheckMedia->StandardizeMedia No Result Consistent Vacuolization CheckCompound->Result Yes PrepareFresh Action: Prepare fresh working solution from stock. CheckCompound->PrepareFresh No StandardizeDensity->CheckMedia StandardizeMedia->CheckCompound PrepareFresh->Result

Caption: Troubleshooting workflow for variable vacuolization.

Q8: Troubleshooting: We see vacuolization but no significant cell death. Is this expected?

This is a plausible outcome. The link between vacuolization and cell death is not absolute and can be cell-type dependent.[2][4][5]

  • Cellular Dependence on Autophagy: Cancer cells that are highly dependent on autophagy for survival are more likely to be sensitive to this compound.[2] Your cell model may have a lower basal level of autophagy.

  • Time Point: Cytotoxicity may occur at later time points than the initial appearance of vacuoles. Consider running a longer time-course experiment.

  • Drug Concentration: While vacuolization can occur at nanomolar concentrations, higher concentrations may be required to induce cell death. Perform a dose-response curve for both vacuolization and a viability endpoint (e.g., using CellTiter-Glo® or Annexin V staining).

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Target/Process Cell Type IC50 / EC50 Reference
PIKfyve Kinase Activity Enzymatic Assay 5.2 nM [1]
IL-12p70 Production Mouse Peritoneal Cells 8.4 nM [1]
IL-12p40 Production Mouse Peritoneal Cells 16 nM [1]

| IL-12p40 Production | Human PBMC | 99 nM |[1] |

Table 2: Comparative Potency of PIKfyve Inhibitors in Multiple Myeloma Cell Lines

Inhibitor % of Cell Lines with EC50 in Nanomolar Range Reference
This compound 65% [2][4][5][8]
YM201636 40% [2][4][5][8]

| Apilimod | 5% |[2][4][5][8] |

Experimental Protocols

Protocol 1: Western Blot for Autophagy Flux (LC3-II and p62/SQSTM1)

Objective: To determine if this compound treatment blocks autophagic flux.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with vehicle control (e.g., DMSO) and a range of this compound concentrations for the desired time (e.g., 24 hours). As a control for autophagy flux, include a condition with Bafilomycin A1 (100 nM, added for the last 4 hours) or Chloroquine (50 µM), which inhibit lysosomal degradation and will reveal the basal autophagic rate.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 15% SDS-PAGE gel for LC3 detection (to resolve LC3-I and LC3-II) and a 10% gel for p62. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Interpretation: A significant increase in the LC3-II/LC3-I ratio (or LC3-II relative to the loading control) and an accumulation of p62 in this compound-treated cells compared to the vehicle control indicates a blockage of autophagic flux.

Protocol 2: Immunofluorescence for LAMP-1 and TFEB Translocation

Objective: To visualize the lysosomal origin of vacuoles and assess the activation of TFEB.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with vehicle and this compound for the desired time (e.g., 6 hours for TFEB translocation, 24 hours for vacuole formation).

  • Fixation and Permeabilization: Wash cells with PBS. Fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate coverslips with primary antibodies against LAMP-1 (lysosomal marker) and TFEB for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour in the dark.

  • Staining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash and mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a confocal or fluorescence microscope.

  • Interpretation: For vacuole origin, observe if the phase-contrast visible vacuoles are surrounded by a ring of LAMP-1 staining. For TFEB activation, a shift in TFEB staining from predominantly cytoplasmic in control cells to predominantly nuclear in this compound-treated cells indicates activation.[2][11]

Experimental Workflow for Investigation

Workflow Start Observation: Cellular Vacuolization with this compound Charac Characterize Vacuoles Start->Charac Mechanism Investigate Mechanism Start->Mechanism Consequence Assess Consequences Start->Consequence IF Immunofluorescence: Co-stain for LAMP-1 (Lysosomes) & LC3 (Autophagosomes) Charac->IF EM Transmission Electron Microscopy (TEM) Charac->EM WB_Autophagy Western Blot: Measure LC3-II & p62 levels (Autophagy Flux) Mechanism->WB_Autophagy WB_ER Western Blot: Measure p-PERK, ATF4, CHOP (ER Stress) Mechanism->WB_ER IF_TFEB Immunofluorescence: Assess TFEB nuclear translocation Mechanism->IF_TFEB Viability Viability Assay: (e.g., CellTiter-Glo) Dose-response & time-course Consequence->Viability Apoptosis Apoptosis Assay: (e.g., Annexin V/PI staining) Consequence->Apoptosis

Caption: Experimental workflow for investigating vacuolization.

Protocol 3: Western Blot for ER Stress Markers

Objective: To determine if this compound treatment induces an ER stress response.

Methodology:

  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1. A positive control, such as Tunicamycin (1 µg/mL) or Thapsigargin (1 µM), should be included.

  • Lysis and Quantification: Follow steps 3 and 4 from Protocol 1.

  • SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block as described previously. Incubate with primary antibodies against p-PERK, ATF4, and CHOP/DDIT3 overnight at 4°C. Use β-actin or GAPDH as a loading control.

  • Detection: Follow step 7 from Protocol 1.

  • Interpretation: An increase in the levels of p-PERK, ATF4, and CHOP in this compound-treated cells, similar to the positive control, would indicate the induction of the UPR and ER stress.

References

Technical Support Center: APY0201 Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing APY0201 in primary cell culture experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of PIKfyve kinase.[1] Its primary mechanism of action involves blocking the conversion of phosphatidylinositol 3-phosphate (PtdIns3P) to phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a critical step in endosomal trafficking and lysosomal function.[1] This inhibition disrupts autophagy, leading to the accumulation of autophagosomes and enlarged lysosomes, which can ultimately induce apoptosis and cell death in sensitive cell types.[2][3]

Q2: What are the expected cytotoxic effects of this compound in primary cells?

A2: this compound has demonstrated cytotoxic effects in ex vivo patient-derived primary samples, particularly in multiple myeloma.[2][4] The expected effects include a dose-dependent decrease in cell viability. A common morphological change observed is the formation of large cytoplasmic vacuoles due to the disruption of lysosomal function.[2]

Q3: How does the sensitivity of primary cells to this compound compare to that of cell lines?

A3: Primary cells may exhibit different sensitivity profiles to this compound compared to established cell lines. Metabolic and apoptotic rates can differ significantly between primary cells and cell lines.[5] For instance, in multiple myeloma studies, this compound showed activity in all tested cell lines but in 40% of ex vivo primary patient samples at a 24-hour incubation.[4] Longer incubation times (72 hours) resulted in over 90% of primary samples showing a dose-dependent inhibition of viability.[2]

Q4: What is the significance of vacuole formation upon this compound treatment?

A4: The appearance of large cytoplasmic vacuoles is a hallmark of PIKfyve inhibition.[2] This phenomenon is a direct consequence of the disruption of endosomal and lysosomal trafficking. While vacuolization is an on-target effect of this compound, its presence alone may not directly correlate with the degree of cytotoxicity across different cell types.[3] It is crucial to complement morphological observations with quantitative cytotoxicity assays.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound in various cell types.

Table 1: IC50/EC50 Values of this compound in Different Cell Models

Cell TypeAssayIC50/EC50 (nM)Incubation TimeReference
Multiple Myeloma Cell LinesViability AssayMedian EC50: 5524 hours[6]
Ex vivo Primary Myeloma SamplesViability AssayMedian EC50: 17972 hours[6]
Mouse Peritoneal Exudate Cells (IL-12p70 production)ELISA8.4Not Specified[1]
Mouse Peritoneal Exudate Cells (IL-12p40 production)ELISA16Not Specified[1]
Human Peripheral Blood Mononuclear Cells (IL-12p40 production)ELISA99Not Specified[1]

Experimental Protocols

Protocol 1: General Cytotoxicity Assessment in Adherent Primary Cells using a Resazurin-based Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is recommended for each specific primary cell type.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Resazurin-based cell viability reagent

  • 96-well clear-bottom black plates

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count primary cells. Ensure cell viability is >90%.

    • Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and stabilize for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the resazurin-based reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the recommended excitation and emission wavelengths using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium and reagent only).

    • Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the EC50 value.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Donors

  • Possible Cause: Inherent biological differences between donors are a significant source of variability in primary cell assays.[7]

  • Troubleshooting Steps:

    • Increase Donor Pool: Use primary cells from multiple donors to ensure the observed effects are not donor-specific.

    • Standardize Cell Isolation and Culture: Implement a highly standardized protocol for primary cell isolation and culture to minimize procedural variability.

    • Establish Baseline Characterization: Characterize each donor's primary cells for relevant markers or functions before initiating the experiment.

    • Paired Analysis: If possible, perform experiments where each donor serves as its own control.

Issue 2: Prominent Vacuolization Observed, but Minimal Cell Death Detected by Cytotoxicity Assay

  • Possible Cause: Vacuolization is an early and direct effect of this compound, while significant cell death may occur at later time points or higher concentrations. The chosen assay endpoint might not be sensitive enough to detect early cytotoxic events.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for detecting cytotoxicity.

    • Dose-Response Titration: Use a wider range of this compound concentrations to ensure you are capturing the full cytotoxic profile.

    • Orthogonal Assays: Use a complementary cytotoxicity assay that measures a different cell death mechanism. For example, if you are using a metabolic assay (like MTT or resazurin), consider an assay that measures membrane integrity (like LDH release) or apoptosis (like caspase activity).

Issue 3: High Background Signal or Inconsistent Readings in the Cytotoxicity Assay

  • Possible Cause: This can be due to several factors including suboptimal cell seeding density, issues with the assay reagent, or interference from the compound.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Titrate the number of cells seeded per well to find a density that gives a robust signal-to-background ratio.[5]

    • Check Reagent and Medium: Ensure the assay reagent is not expired and has been stored correctly. Test for any inherent fluorescence or absorbance of this compound at the assay wavelengths. Also, some components in the cell culture medium can interfere with certain assays.[8]

    • Gentle Handling: When adding or removing solutions, do so gently to avoid detaching adherent cells.

Visualizations

APY0201_Signaling_Pathway This compound Signaling Pathway cluster_membrane Cellular Membranes cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PtdIns3P PtdIns3P PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve PIKfyve PIKfyve->PtdIns(3,5)P2 Converts from PtdIns3P TFEB_P Phosphorylated TFEB (Inactive) PIKfyve->TFEB_P Maintains Phosphorylation Autolysosome Autolysosome PIKfyve->Autolysosome Required for Maturation This compound This compound This compound->PIKfyve Inhibits TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation Lysosomal_Biogenesis_Genes Lysosomal Biogenesis & Autophagy Genes TFEB->Lysosomal_Biogenesis_Genes Activates Transcription Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Fusion Vacuolization Vacuolization Autolysosome->Vacuolization Leads to Apoptosis Apoptosis Vacuolization->Apoptosis Induces

Caption: this compound inhibits PIKfyve, leading to TFEB activation and disrupted autophagy, resulting in vacuolization and apoptosis.

Cytotoxicity_Workflow Experimental Workflow for this compound Cytotoxicity Assay Start Start Seed_Cells Seed Primary Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h for Adherence Seed_Cells->Incubate_24h Prepare_this compound Prepare Serial Dilutions of this compound Incubate_24h->Prepare_this compound Treat_Cells Treat Cells with this compound & Controls Prepare_this compound->Treat_Cells Incubate_Treatment Incubate for 24/48/72 hours Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., Resazurin) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate 1-4 hours Add_Reagent->Incubate_Reagent Read_Plate Measure Fluorescence/ Absorbance Incubate_Reagent->Read_Plate Analyze_Data Analyze Data & Determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: A stepwise workflow for assessing this compound cytotoxicity in primary cell cultures.

Troubleshooting_Logic Troubleshooting Logic for this compound Cytotoxicity Assays Start Problem Encountered High_Variability High Inter-Donor Variability? Start->High_Variability Vacuoles_No_Death Vacuolization without Significant Cell Death? Start->Vacuoles_No_Death Inconsistent_Readings Inconsistent or High Background Readings? Start->Inconsistent_Readings Sol_Variability Increase Donor Pool Standardize Protocols Paired Analysis High_Variability->Sol_Variability Sol_Vacuoles Time-Course Study Wider Dose Range Use Orthogonal Assay Vacuoles_No_Death->Sol_Vacuoles Sol_Readings Optimize Cell Density Check Reagents/Medium Ensure Gentle Handling Inconsistent_Readings->Sol_Readings

Caption: A logical guide to troubleshooting common issues in this compound cytotoxicity experiments.

References

Overcoming resistance to APY0201 in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome resistance to APY0201 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent and selective inhibitor of PIKfyve kinase.[1] PIKfyve is a phosphoinositide kinase that synthesizes phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a lipid critical for regulating endomembrane homeostasis, including lysosomal function and autophagy. By inhibiting PIKfyve, this compound disrupts these processes, leading to the accumulation of swollen endolysosomes (vacuolization) and a blockage of autophagic flux.[2][3] This disruption of cellular waste clearance and recycling pathways ultimately induces non-apoptotic cell death in cancer cells.[4]

Q2: In which cancer types has this compound demonstrated preclinical efficacy?

This compound has shown significant anti-cancer effects in several hematological and solid tumors. Efficacy has been confirmed in multiple myeloma (MM), where it was active in all 25 cell lines tested and in 40% of 100 ex vivo patient-derived primary samples.[2][5][6][7] Additionally, this compound has been shown to inhibit cell proliferation in in vitro, organoid, and in vivo xenograft models of gastric cancer.[3]

Q3: What is the primary mechanism of resistance to this compound?

The main proposed mechanism of resistance to this compound is the ability of cancer cells to partially maintain autophagic flux despite PIKfyve inhibition.[2] This sustained, albeit reduced, level of autophagy allows the cells to manage the metabolic stress and accumulation of cellular waste induced by the drug, thus promoting survival.[2]

Q4: Are there known biomarkers for predicting sensitivity or resistance to this compound?

Yes, several potential biomarkers have been identified:

  • TFEB Levels: Higher basal protein levels of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, have been associated with increased sensitivity to this compound in multiple myeloma cell lines.[2]

  • Genetic Subtype (Multiple Myeloma): In ex vivo studies of primary multiple myeloma samples, increased sensitivity was observed in samples with trisomies of one or more odd-numbered chromosomes. Conversely, samples harboring the t(11;14) translocation showed less sensitivity.[2][6][7]

  • Autophagy Assay: Measuring the degree of autophagic disruption in response to this compound treatment is a promising predictive assay for sensitivity.[2][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Issue 1: My cancer cell line shows a weak or no response to this compound treatment.

  • Question: How can I confirm if my cell line is genuinely resistant or if there's an experimental issue?

    • Answer: First, ensure proper drug activity and concentration. We recommend performing a dose-response curve with a freshly prepared stock of this compound. Compare your results with published EC50 values for sensitive cell lines. Observe the cells microscopically for the characteristic cytoplasmic vacuolization, which indicates the drug is engaging its target, PIKfyve. Even resistant cells may show some vacuolization.[2]

Issue 2: I observe significant cellular vacuolization, but the cancer cells are not dying.

  • Question: If the drug is hitting its target, why aren't the cells dying?

    • Answer: This phenotype suggests that while PIKfyve is inhibited, the cells have activated a survival mechanism. This is a strong indicator of intrinsic or acquired resistance, likely linked to the partial maintenance of autophagic flux.[2] The vacuoles form due to the disruption of endolysosomal trafficking, but the cell survives by adapting its waste clearance pathways.

Issue 3: How can I experimentally test if resistance in my cell line is due to maintained autophagic flux?

  • Question: What is the best method to measure autophagic flux in the context of this compound treatment?

    • Answer: An LC3-II turnover assay is the gold standard for measuring autophagic flux. This experiment involves treating your cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1). In sensitive cells, this compound will block the degradation of LC3-II, leading to its accumulation. In resistant cells that maintain flux, the addition of a lysosomal inhibitor will cause a more significant accumulation of LC3-II compared to this compound alone. This indicates that autophagosomes are still being delivered to the lysosome for degradation. See the detailed protocol below.

Issue 4: My experiments confirm that resistant cells maintain autophagic flux. What are my options to overcome this?

  • Question: Are there combination strategies to re-sensitize my cells to this compound?

    • Answer: While clinical data on combination therapies for this compound resistance in cancer is not yet available, a logical next step is to co-administer this compound with an agent that further disrupts the compensatory survival mechanisms. Consider the following approaches:

      • Dual Autophagy Blockade: Combine this compound with late-stage autophagy inhibitors like chloroquine or hydroxychloroquine. These agents impair lysosomal acidification and function, potentially creating a synthetic lethal effect when combined with this compound's disruption of autophagic flux.

      • Proteasome Inhibition: Autophagy can act as a compensatory degradation pathway when the proteasome is inhibited.[8] Combining this compound with a proteasome inhibitor (e.g., bortezomib, carfilzomib) could overwhelm the cell's protein clearance capacity.

      • Antioxidant Combination: A patent for neurological disorders suggests a synergistic effect between this compound and the antioxidant edaravone in promoting cell viability under stress.[9] While the context is different, exploring whether antioxidants can modulate the metabolic stress response in this compound-resistant cancer cells could be a novel research avenue.

Data Presentation

Table 1: Comparative Potency of PIKfyve Inhibitors in Multiple Myeloma (MM) Cell Lines

PIKfyve InhibitorPercentage of MM Cell Lines with EC50 in Nanomolar RangeReference
This compound 65%[2][6][7]
YM201636 40%[2][6][7]
Apilimod 5%[2][6][7]

Table 2: Characteristics of this compound Sensitive vs. Resistant Multiple Myeloma Cells

FeatureSensitive CellsResistant CellsReference
Basal TFEB Protein HighLow[2]
Autophagic Flux Severely disrupted upon treatmentPartially maintained upon treatment[2]
TFEB Activation Dephosphorylated and active post-treatmentDephosphorylated and active post-treatment[2]
Vacuolization PresentPresent[2]
Cell Viability Significantly reducedMaintained[2]

Visualizations

This compound Mechanism of Action This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibits PtdIns PtdIns(3,5)P2 Synthesis This compound->PtdIns Blocks PIKfyve->PtdIns Catalyzes Lysosome Lysosomal Homeostasis & Autophagic Flux PtdIns->Lysosome Regulates PtdIns->Lysosome Vacuolization Cytoplasmic Vacuolization Lysosome->Vacuolization Disruption leads to Accumulation Autophagosome Accumulation Lysosome->Accumulation Blockage leads to Death Cancer Cell Death Accumulation->Death

Caption: this compound inhibits PIKfyve, blocking autophagic flux and leading to cell death.

Proposed Mechanism of this compound Resistance cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell APY0201_S This compound Flux_S Autophagic Flux Completely Blocked APY0201_S->Flux_S Death_S Cell Death Flux_S->Death_S APY0201_R This compound Flux_R Autophagic Flux Partially Maintained APY0201_R->Flux_R Survival_R Cell Survival Flux_R->Survival_R Workflow: Investigating this compound Resistance Start Observation: Poor response to this compound Step1 1. Dose-Response Assay (Confirm Resistance) Start->Step1 Step2 2. Microscopy for Vacuolization (Confirm Target Engagement) Step1->Step2 Step3 3. Autophagic Flux Assay (LC3-II Turnover) Step2->Step3 Step4 4. Western Blot for TFEB (Assess Biomarker) Step3->Step4 Conclusion Conclusion: Resistance due to maintained autophagic flux Step4->Conclusion

References

APY0201-induced effects on cell viability assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APY0201. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of PIKfyve kinase.[1] PIKfyve is a lipid kinase that phosphorylates phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2).[2][3] By inhibiting PIKfyve, this compound disrupts the levels of these crucial phosphoinositides, which play vital roles in endomembrane trafficking, lysosomal function, and autophagy.[2][4] This disruption of autophagic flux and lysosomal degradation ultimately leads to the accumulation of autophagosomes and subsequent cell death in various cancer cell lines.[4]

Q2: Which cell viability assays are commonly used to assess the effects of this compound?

A2: Several common colorimetric and luminescence-based cell viability assays have been successfully used to measure the cytotoxic effects of this compound. These include:

  • CCK-8 (Cell Counting Kit-8) assay: This assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.[5][6][7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This classic assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan precipitate.[8][9][10]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[11][12][13][14]

Q3: What are the typical EC50 values observed for this compound in cancer cell lines?

A3: The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line and the duration of treatment. However, it is generally potent in the nanomolar range. For instance, in multiple myeloma cell lines, the median EC50 has been reported to be around 55 nM after 72 hours of incubation.[15] In a panel of 20 human myeloma cell lines, this compound showed superior potency compared to other PIKfyve inhibitors, with 65% of the cell lines having an EC50 in the nanomolar range.[16][17]

Troubleshooting Guides for Cell Viability Assays

General Considerations
  • Compound Solubility: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Precipitated compound can lead to inaccurate and variable results.

  • Cell Seeding Density: Optimize cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment. Overly confluent or sparse cultures can affect metabolic activity and assay readouts.[10][18]

  • Incubation Time: The optimal incubation time with this compound will vary between cell lines. It is recommended to perform a time-course experiment to determine the ideal duration for observing significant effects.

Troubleshooting Assay-Specific Issues

Issue 1: Inconsistent or non-reproducible results with the MTT assay.

  • Potential Cause: Interference from this compound's effect on mitochondrial function. The MTT assay relies on the activity of mitochondrial dehydrogenases.[8][9] Since this compound induces autophagy, which can affect mitochondrial turnover and health, this could lead to variability in the MTT readout that is not directly reflective of cell number.

  • Troubleshooting Steps:

    • Confirm Cell Death with a Secondary Assay: Use an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion or a fluorescent live/dead stain) or ATP levels (CellTiter-Glo®), to confirm the results obtained with the MTT assay.

    • Optimize Incubation Time: Shorter incubation times with this compound might minimize secondary effects on mitochondrial metabolism that are not directly linked to cell death.

    • Ensure Complete Solubilization of Formazan: Incomplete dissolution of the formazan crystals is a common source of error. Ensure thorough mixing and consider using a solubilization buffer containing a detergent like SDS.[10]

Issue 2: Higher than expected background in the CCK-8 assay.

  • Potential Cause: this compound or its solvent (DMSO) may have reducing activity, leading to the chemical reduction of the WST-8 reagent and a false-positive signal.[6][19]

  • Troubleshooting Steps:

    • Include Proper Controls: Always include a "no-cell" control containing the highest concentration of this compound and DMSO used in the experiment to measure any direct reduction of the CCK-8 reagent.[19]

    • Wash Cells Before Adding Reagent: If direct chemical reduction is suspected, gently wash the cells with fresh culture medium or PBS before adding the CCK-8 reagent to remove any residual compound.[6]

    • Test for Chemical Interference: Incubate this compound at the highest experimental concentration directly with the CCK-8 reagent in cell-free medium to assess the level of chemical interference.[19]

Issue 3: Lower than expected signal or high variability with the CellTiter-Glo® assay.

  • Potential Cause: this compound-induced disruption of autophagy and lysosomal function could impact cellular ATP levels independently of cell death. Alterations in autophagic flux can affect cellular energy homeostasis.

  • Troubleshooting Steps:

    • Optimize Lysis Conditions: Ensure complete cell lysis to release all ATP. The robust lytic components of the CellTiter-Glo® reagent are generally effective, but for dense cultures or specific cell types, extending the lysis time or increasing the reagent volume might be necessary.

    • Validate with an Orthogonal Method: Correlate the CellTiter-Glo® results with a different viability assay, such as a direct cell count or a dye-exclusion method.

    • Consider the Timing of ATP Depletion: Perform a time-course experiment to understand the kinetics of ATP depletion in response to this compound. It is possible that significant changes in ATP levels precede or follow the loss of membrane integrity.

Data Presentation

Table 1: Summary of this compound Effects on Cell Viability in Various Cancer Cell Lines

Cell LineCancer TypeAssay UsedIncubation Time (h)EC50 (nM)Reference
AGSGastric CancerCCK848Concentration-dependent decrease in viability[4]
SGC7901Gastric CancerCCK848Concentration-dependent decrease in viability[4]
BGC823Gastric CancerCCK848Concentration-dependent decrease in viability[4]
MKN28Gastric CancerCCK848Concentration-dependent decrease in viability[4]
SNU719Gastric CancerCCK848Concentration-dependent decrease in viability[4]
Multiple Myeloma Cell Lines (Panel)Multiple MyelomaCellTiter-Glo72Median EC50 of 55 nM[15]
Human Myeloma Cell Lines (20 lines)Multiple MyelomaNot Specified7265% of lines with EC50 in the nanomolar range[16][17]

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 and 4 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[8]

CCK-8 Cell Viability Assay Protocol
  • Cell Plating: Plate cells in a 96-well plate at an optimized density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium.[5]

  • Compound Incubation: Add various concentrations of this compound to the wells and incubate for the desired duration.

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well.[5][6]

  • Incubation: Incubate the plate at 37°C for 1-4 hours.[5][6]

  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.[5]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Compound Treatment: Treat cells with the desired concentrations of this compound and incubate.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.[11]

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11][13] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][13]

  • Luminescence Measurement: Record the luminescence using a luminometer.

Mandatory Visualizations

APY0201_Mechanism_of_Action cluster_pathway Cellular Process This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylates PI3P PI(3)P PI3P->PIKfyve Autophagy_Flux Autophagy Flux PI35P2->Autophagy_Flux Regulates Lysosome_Function Lysosome Function PI35P2->Lysosome_Function Regulates Autophagosome_Accumulation Autophagosome Accumulation Autophagy_Flux->Autophagosome_Accumulation Leads to Lysosome_Function->Autophagosome_Accumulation Leads to Cell_Death Cell Death Autophagosome_Accumulation->Cell_Death Induces

Caption: this compound inhibits PIKfyve, disrupting autophagy and leading to cell death.

Cell_Viability_Workflow start Start: Seed Cells treatment Treat with this compound start->treatment incubation Incubate treatment->incubation assay Perform Viability Assay (MTT, CCK-8, or CellTiter-Glo) incubation->assay measurement Measure Signal (Absorbance or Luminescence) assay->measurement analysis Data Analysis measurement->analysis

Caption: General experimental workflow for assessing this compound-induced effects on cell viability.

Caption: A logical approach to troubleshooting inconsistent cell viability assay results.

References

APY0201 Technical Support Center: Troubleshooting Inconsistent In Vitro Results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for APY0201. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies that may arise during in vitro experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with this compound. Each question is followed by a detailed explanation and a step-by-step troubleshooting guide.

Issue 1: High Variability in IC50/EC50 Values

Q1: We are observing significant variability in the IC50/EC50 values for this compound across different experimental repeats. What could be the cause?

A1: Inconsistent IC50/EC50 values for this compound can stem from several factors, ranging from cell culture conditions to assay setup. This compound is a potent inhibitor of PIKfyve kinase, which plays a crucial role in autophagy and lysosomal function.[1][2] Therefore, the physiological state of the cells at the time of treatment is critical.

Troubleshooting Guide:

  • Cell Line Integrity and Health:

    • Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells.[3] Misidentified or cross-contaminated cell lines can lead to drastic differences in drug response.

    • Mycoplasma Contamination: Routinely test for mycoplasma contamination. Mycoplasma can alter cellular metabolism and signaling pathways, affecting the cellular response to this compound.[4]

    • Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and phenotypic changes.[3][5]

    • Cell Viability: Ensure high cell viability (>95%) before seeding for an experiment. Poor cell health can lead to unreliable and inconsistent results.

  • Experimental Protocol Standardization:

    • Cell Seeding Density: Use a consistent cell seeding density across all wells and experiments. Over-confluent or sparse cultures will respond differently to treatment.[3]

    • Compound Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Improper storage or repeated freeze-thaw cycles of the stock solution can degrade the compound.

    • Incubation Time: Standardize the incubation time with this compound. The observed potency can vary with the duration of treatment.

    • Reagent Quality: Use high-quality, certified reagents and media from reputable suppliers. Batch-to-batch variability in serum or other media components can impact cell growth and drug response.[3]

  • Assay-Specific Considerations:

    • Assay Endpoint: The choice of viability or cytotoxicity assay (e.g., CCK-8, CellTiter-Glo) can influence the measured IC50 value.[6][7] Ensure the chosen assay is linear within your experimental conditions.

    • Plate Effects: Be mindful of "edge effects" in microplates, where wells on the periphery can have different evaporation rates and temperature distribution. Avoid using the outer wells for critical measurements.

Issue 2: Unexpected Cellular Phenotypes or Cytotoxicity

Q2: We are observing unexpected levels of cytotoxicity or unusual cellular phenotypes (e.g., excessive vacuolization) at concentrations where we expect to see specific inhibitory effects. Why is this happening?

A2: this compound's mechanism of action involves the inhibition of PIKfyve, which is essential for the conversion of PI(3)P to PI(3,5)P2.[1] This disruption affects endosomal trafficking, lysosomal function, and autophagy, often leading to the formation of large cytoplasmic vacuoles.[2][8] The extent of this phenotype and its progression to cytotoxicity can be highly dependent on the cell type and its metabolic state.

Troubleshooting Guide:

  • Confirming On-Target Effect:

    • Vacuolization: The appearance of cytoplasmic vacuoles is a hallmark of PIKfyve inhibition.[8] This can be observed by light microscopy. While expected, excessive vacuolization leading to rapid cell death might indicate that the cell line is particularly sensitive to disruptions in lysosomal homeostasis.

    • Autophagy Flux Analysis: To confirm that the observed effects are due to autophagy modulation, perform an autophagy flux assay. This can be done by measuring LC3-II turnover in the presence and absence of a lysosomal inhibitor like chloroquine. An accumulation of LC3-II upon this compound treatment, which is further enhanced by chloroquine, would indicate a blockage of autophagic flux.

  • Investigating Off-Target or Non-Specific Toxicity:

    • Dose-Response Curve: Perform a detailed dose-response curve with a wider range of concentrations to distinguish between specific inhibitory effects and general cytotoxicity.

    • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.

    • Time-Course Experiment: A time-course experiment can reveal the dynamics of the cellular response, distinguishing early specific effects from later cytotoxic outcomes.

Issue 3: Inconsistent Results in Autophagy Assays

Q3: Our results from autophagy assays (e.g., LC3-II western blotting, puncta formation) after this compound treatment are not reproducible. What are the common pitfalls?

A3: Measuring autophagy is complex, and "snapshot" measurements can be misleading.[9] this compound inhibits autophagic flux, leading to an accumulation of autophagosomes.[6] Inconsistent results in autophagy assays often arise from issues with interpreting these measurements and a lack of appropriate controls.

Troubleshooting Guide:

  • LC3-II Western Blotting:

    • Flux Measurement is Key: A simple measurement of LC3-II levels can be ambiguous, as both induction of autophagy and blockage of lysosomal degradation can increase LC3-II.[10] Always include a lysosomal inhibitor (e.g., chloroquine, bafilomycin A1) as a control to measure autophagic flux.

    • Antibody and Membrane Choice: Use a well-validated antibody for LC3B. PVDF membranes are generally recommended over nitrocellulose for better detection of LC3-II.[10]

    • Loading Control: Normalize LC3-II levels to a stable loading control like β-actin or α-tubulin.[10]

  • LC3 Puncta Imaging:

    • Overexpression Artifacts: Overexpression of GFP-LC3 can itself induce puncta formation. If using a reporter construct, validate with endogenous LC3 staining.

    • Objective Quantification: Avoid subjective counting of puncta. Use automated image analysis software to quantify the number and intensity of puncta per cell across multiple fields of view.

    • Include Controls: As with western blotting, include lysosomal inhibitors to differentiate between autophagy induction and blocked degradation.

  • p62/SQSTM1 Levels:

    • Inverse Correlation: p62/SQSTM1 is a cargo receptor that is degraded during autophagy. Its accumulation can indicate a block in autophagic flux. Monitoring p62 levels can provide complementary data to LC3-II measurements.

Quantitative Data Summary

The following table summarizes reported in vitro potency data for this compound from various studies. Note that experimental conditions can significantly influence these values.

ParameterCell Line/SystemValueReference
IC50 PIKfyve Kinase Assay5.2 nM[1]
IC50 IL-12p70 Production (mouse TG-PEC)8.4 nM[1]
IC50 IL-12p40 Production (mouse TG-PEC)16 nM[1]
IC50 IL-12p40 Production (human PBMC)99 nM[1]
EC50 Multiple Myeloma Cell LinesNanomolar range in 65% of lines[2][7]
EC50 Ex vivo Patient-Derived MM Samples< 100 nM in 19% of samples[7]

Key Experimental Protocols

1. Cell Viability Assay (CCK-8) [6]

  • Seed cells in a 96-well plate at a density of 3 x 10³ cells/well.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) for 48 hours.

  • Add 10 µL of CCK-8 reagent to each well.

  • Incubate for 2 hours in the dark.

  • Measure the absorbance at 450 nm using a microplate reader.

2. Autophagy Flux Assay (LC3-II Western Blot)

  • Seed cells in a 6-well plate and allow them to adhere.

  • Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).

  • For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 50 µM chloroquine) to a subset of the wells.

  • Include vehicle-only and lysosomal inhibitor-only controls.

  • Lyse the cells and collect protein lysates.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against LC3B and a loading control (e.g., β-actin).

  • Incubate with a secondary antibody and visualize the bands.

  • Quantify the band intensities. Autophagic flux is determined by the difference in LC3-II levels between samples with and without the lysosomal inhibitor.

Visualizations

APY0201_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate This compound This compound This compound->PIKfyve Inhibits PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Produces Autophagosome Autophagosome PIKfyve->Autophagosome Impacts Maturation Vacuolization Vacuolization PIKfyve->Vacuolization Inhibition leads to Lysosome Lysosome PI(3,5)P2->Lysosome Regulates Function Autophagosome->Lysosome Fuses with Autolysosome Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: this compound inhibits PIKfyve, disrupting autophagy and lysosomal function.

Troubleshooting_Workflow Start Inconsistent In Vitro Results Check_Cells 1. Verify Cell Culture (Authentication, Mycoplasma, Passage #, Health) Start->Check_Cells Check_Protocol 2. Standardize Protocol (Seeding Density, Compound Prep, Incubation Time) Check_Cells->Check_Protocol Check_Assay 3. Validate Assay (Endpoint Linearity, Controls, Plate Effects) Check_Protocol->Check_Assay Analyze_Mechanism 4. Investigate Mechanism (Autophagy Flux Assay, Time-Course, Dose-Response) Check_Assay->Analyze_Mechanism Consistent_Results Consistent & Reproducible Data Analyze_Mechanism->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Validation & Comparative

A Comparative Guide to PIKfyve Inhibitors: APY0201 vs. Apilimod

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of APY0201 and apilimod, two prominent inhibitors of the lipid kinase PIKfyve. This analysis is supported by experimental data on their performance and detailed methodologies.

PIKfyve kinase is a crucial enzyme in the regulation of endosomal and lysosomal trafficking. It synthesizes phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI3P). This process is vital for the maturation of endosomes and the maintenance of lysosomal homeostasis. Inhibition of PIKfyve has emerged as a promising therapeutic strategy in various diseases, including B-cell non-Hodgkin lymphoma (B-NHL) and multiple myeloma (MM). Both this compound and apilimod target PIKfyve, leading to a disruption of cellular trafficking, induction of cytoplasmic vacuolization, and ultimately, cell death in susceptible cancer cells.[1][2]

Mechanism of Action: Disrupting Lysosomal Homeostasis

Both this compound and apilimod function by directly inhibiting the kinase activity of PIKfyve.[3][4] This inhibition prevents the conversion of PI3P to PI(3,5)P2, a critical step for endolysosomal membrane trafficking.[5] The depletion of PI(3,5)P2 leads to a cascade of downstream effects, including the swelling of endolysosomal organelles, a phenomenon observed as cellular vacuolization.[1][2]

This disruption of lysosomal function impairs autophagic cargo clearance and the maturation of lysosomal proteases.[1] Furthermore, PIKfyve inhibition has been shown to activate the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, as a cellular response to the induced lysosomal stress.[2][6] The culmination of these effects is the induction of cytotoxicity in cancer cells that are particularly dependent on these pathways for survival.[1][6]

cluster_membrane Endosomal Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Effects PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Phosphorylation Lysosomal_Homeostasis Disruption of Lysosomal Homeostasis PIKfyve->Lysosomal_Homeostasis PI35P2->Lysosomal_Homeostasis Maintains This compound This compound This compound->PIKfyve Inhibition apilimod Apilimod apilimod->PIKfyve Inhibition Autophagic_Flux Impaired Autophagic Flux Lysosomal_Homeostasis->Autophagic_Flux Vacuolization Cytoplasmic Vacuolization Lysosomal_Homeostasis->Vacuolization TFEB_Activation TFEB Activation Lysosomal_Homeostasis->TFEB_Activation Cell_Death Cytotoxicity Autophagic_Flux->Cell_Death

PIKfyve Signaling Pathway and Inhibition.

Potency and Efficacy: A Quantitative Comparison

Experimental data from in vitro kinase assays and cellular viability screens consistently demonstrate that this compound is a more potent inhibitor of PIKfyve than apilimod.

In Vitro Kinase Activity
CompoundIC50 (nM)TargetExperimental System
This compound 5.2PIKfyveIn vitro kinase assay with [33P]ATP
Apilimod 14PIKfyveIn vitro kinase assay

Table 1: Comparison of in vitro half-maximal inhibitory concentrations (IC50) against PIKfyve kinase.[3][4]

Cellular Viability and Cytotoxicity

Studies in multiple myeloma (MM) and B-cell non-Hodgkin lymphoma (B-NHL) cell lines highlight the superior potency of this compound in inducing cancer cell death.

CompoundCell TypeEC50 (Median)Incubation Time
This compound MM Cell Lines55 nM24 hours
This compound NHL Cell Lines76 nM72 hours
Apilimod MM Cell Lines2026 nMNot Specified
Apilimod NHL Cell Lines405 nM (in one sensitive line)72 hours

Table 2: Comparison of median half-maximal effective concentrations (EC50) in cancer cell lines.[2][7][8]

In ex vivo studies using primary patient samples with multiple myeloma, this compound also showed greater potency, with a median EC50 of 179 nM, compared to a median EC50 in the micromolar range for apilimod after a 72-hour incubation.[2][7] Specifically, 71% of patient samples treated with this compound exhibited sensitivity in the nanomolar range, whereas 93% of samples treated with apilimod showed sensitivity in the micromolar range.[2]

Experimental Protocols

The following methodologies were employed in the studies cited to generate the comparative data.

In Vitro PIKfyve Kinase Assay (this compound)
  • Objective: To determine the direct inhibitory effect of this compound on PIKfyve kinase activity.

  • Method: The assay measured the conversion of PtdIns3P to PtdIns(3,5)P2 in the presence of [33P]ATP. The concentration of this compound required to inhibit 50% of the kinase activity (IC50) was determined.[4]

In Vitro PIKfyve Kinase Assay (Apilimod)
  • Objective: To measure the inhibitory potential of apilimod on PIKfyve's phosphotransferase activity.

  • Method: An in vitro kinase assay was developed to measure the conversion of PI(3)P to PI(3,5)P2. The IC50 value for apilimod was determined from the dose-response curve.[3]

Cellular Viability Assays
  • Objective: To assess the cytotoxic effects of this compound and apilimod on cancer cells.

  • Cell Lines: A panel of human multiple myeloma (HMCL) and non-Hodgkin lymphoma (NHL) cell lines were used.[2]

  • Method: Cells were seeded in 96-well plates and treated with a range of concentrations of the inhibitors for 24 or 72 hours. Cellular viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[2][5]

  • Data Analysis: The half-maximal effective concentration (EC50) was calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[5]

cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assays cluster_exvivo Ex Vivo Analysis Kinase_Assay PIKfyve Kinase Assay (IC50 Determination) Cell_Culture Culture Cancer Cell Lines (e.g., MM, B-NHL) Drug_Treatment Treat with this compound or Apilimod (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) (EC50 Determination) Drug_Treatment->Viability_Assay Phenotype_Analysis Phenotypic Analysis (e.g., Vacuolization Imaging) Drug_Treatment->Phenotype_Analysis Patient_Samples Isolate Primary Patient Cancer Cells ExVivo_Treatment Treat with Inhibitors Patient_Samples->ExVivo_Treatment ExVivo_Viability Assess Viability (EC50) ExVivo_Treatment->ExVivo_Viability

Experimental Workflow for PIKfyve Inhibitor Comparison.

Selectivity

While both compounds are known PIKfyve inhibitors, this compound has been suggested to have superior selectivity over apilimod when tested against a panel of other kinases, G-protein-coupled receptors, ion channels, and enzymes.[2] Apilimod has also demonstrated high specificity for PIKfyve with no significant off-target activity detected against other lipid and protein kinases.[3]

Conclusion

Both this compound and apilimod are potent and specific inhibitors of PIKfyve that induce cytotoxicity in cancer cells through the disruption of lysosomal homeostasis. However, based on the available preclinical data, This compound consistently demonstrates superior potency to apilimod, exhibiting lower IC50 and EC50 values in both in vitro kinase assays and cellular viability screens across multiple cancer types, including multiple myeloma and B-cell non-Hodgkin lymphoma.[2][6] The more potent profile of this compound suggests it may have a wider therapeutic window and potentially greater efficacy in clinical applications. Further clinical investigation is warranted to fully elucidate the therapeutic potential of both compounds.

References

A Comparative Guide to APY0201 and YM201636 for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent PIKfyve kinase inhibitors, APY0201 and YM201636, for their applications in cancer research. Both compounds have demonstrated potential as anti-cancer agents through their shared mechanism of targeting the lipid kinase PIKfyve, a critical regulator of endosomal trafficking and autophagy. This document synthesizes available experimental data to offer an objective comparison of their performance, outlines detailed experimental protocols, and visualizes key cellular pathways.

At a Glance: this compound vs. YM201636

FeatureThis compoundYM201636
Target PIKfyve KinasePIKfyve Kinase
Mechanism of Action Inhibition of PIKfyve, leading to disruption of autophagic flux, lysosomal dysfunction, and induction of apoptosis.Inhibition of PIKfyve, resulting in impaired endosomal trafficking, induction of autophagy, and suppression of cancer cell growth.
Potency Demonstrated superior potency in multiple myeloma and non-Hodgkin's lymphoma cell lines compared to YM201636.[1]Potent inhibitor of PIKfyve, with demonstrated efficacy in non-small cell lung cancer and liver cancer models.[2][3]
Primary Cancer Models Studied Multiple Myeloma, Non-Hodgkin's Lymphoma, Gastric Cancer.[1][4]Non-Small Cell Lung Cancer, Liver Cancer.[2][3]

Quantitative Performance Data

The following tables summarize the available quantitative data on the efficacy of this compound and YM201636 in various cancer cell lines.

Table 1: Comparative Efficacy (EC50) in Hematological Malignancies

A study directly comparing the potency of this compound and YM201636 in a panel of human myeloma cell lines (HMCL) and non-Hodgkin's lymphoma (NHL) cell lines revealed the superior potency of this compound.[1]

Cell Line TypeThis compound (Median EC50)YM201636 (Median EC50)Incubation Time
Human Myeloma Cell Lines (n=20)~55 nM (65% of lines with nM EC50)~530 nM (40% of lines with nM EC50)72 hours
Non-Hodgkin's Lymphoma Cell Lines (n=8-15)76 nM (93% of lines with nM EC50)530 nM (37.5% of lines with nM EC50)72 hours
Table 2: Efficacy (IC50) of YM201636 in Non-Small Cell Lung Cancer (NSCLC)

In a study on NSCLC cell lines, YM201636 demonstrated dose-dependent inhibition of cell viability.[2]

NSCLC Cell LineYM201636 (IC50)Incubation Time
Calu-115.03 µM72 hours
H129974.95 µM72 hours
HCC82711.07 µM72 hours

Note: No direct comparative IC50 data for this compound in these specific NSCLC cell lines was found in the search results.

Table 3: Efficacy of this compound in Gastric Cancer

This compound has been shown to inhibit the proliferation of gastric cancer cells. While specific IC50 values were not provided in the abstract, the study demonstrated a significant inhibitory effect.[4]

Note: No direct comparative IC50 data for YM201636 in gastric cancer cell lines was found in the search results.

Table 4: Efficacy of YM201636 in Liver Cancer

YM201636 has been shown to inhibit the proliferation of liver cancer cell lines in a dose-dependent manner.[3]

Note: Specific IC50 values were not detailed in the provided search results, and no direct comparative data for this compound in the same liver cancer cell lines was found.

Mechanism of Action and Signaling Pathways

Both this compound and YM201636 exert their anti-cancer effects by inhibiting PIKfyve kinase. PIKfyve is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This lipid product is essential for the maturation of endosomes and lysosomes and plays a key role in regulating autophagic flux.

Inhibition of PIKfyve by either this compound or YM201636 leads to a depletion of PI(3,5)P2. This disruption in phosphoinositide signaling results in several downstream cellular consequences that contribute to cancer cell death:

  • Disruption of Autophagic Flux: The maturation and fusion of autophagosomes with lysosomes are impaired, leading to an accumulation of autophagosomes and a blockage of the cellular recycling process.[4]

  • Lysosomal Dysfunction: The normal function of lysosomes is compromised, affecting their degradative capacity.[1]

  • Induction of Apoptosis: The cellular stress caused by disrupted autophagy and lysosomal dysfunction ultimately triggers programmed cell death.

The following diagram illustrates the signaling pathway affected by this compound and YM201636.

PIKfyve Inhibition Signaling Pathway cluster_0 PIKfyve Kinase Activity cluster_1 Inhibition cluster_2 Downstream Effects PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Endosome/Lysosome Maturation Endosome/Lysosome Maturation PI(3,5)P2->Endosome/Lysosome Maturation regulates This compound This compound This compound->PIKfyve inhibits YM201636 YM201636 YM201636->PIKfyve inhibits Autophagic Flux Autophagic Flux Endosome/Lysosome Maturation->Autophagic Flux enables Cancer Cell Proliferation Cancer Cell Proliferation Autophagic Flux->Cancer Cell Proliferation supports Apoptosis Apoptosis Autophagic Flux->Apoptosis prevents XTT Cell Viability Assay Workflow Seed_Cells Seed cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with this compound/YM201636 Incubate_24h->Treat_Compounds Incubate_Treatment Incubate for 24-72h Treat_Compounds->Incubate_Treatment Add_XTT Add XTT labeling mixture Incubate_Treatment->Add_XTT Incubate_XTT Incubate for 2-4h Add_XTT->Incubate_XTT Measure_Absorbance Measure absorbance Incubate_XTT->Measure_Absorbance Analyze_Data Calculate IC50/EC50 Measure_Absorbance->Analyze_Data Western Blot Workflow for Autophagy Cell_Treatment Treat cells Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal Secondary_Ab->Detection

References

Efficacy of APY0201 Compared to Other IL-12/23 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical investigational drug APY0201 with established IL-12/23 inhibitors. The content herein is based on available preclinical and clinical data and is intended for informational purposes within a research and development context.

Introduction

Interleukin-12 (IL-12) and Interleukin-23 (IL-23) are pivotal cytokines in the inflammatory cascade, playing crucial roles in the pathogenesis of various autoimmune diseases, including psoriasis and Crohn's disease. Consequently, the inhibition of the IL-12/23 signaling pathway has emerged as a highly effective therapeutic strategy. This guide compares the novel, small molecule PIKfyve inhibitor, this compound, which also inhibits IL-12 and IL-23 production, with several approved monoclonal antibody-based IL-12/23 inhibitors.

While this compound presents a distinct upstream mechanism of action, it is important to note the absence of clinical efficacy data for this compound in inflammatory diseases at the time of this publication. The following comparison is therefore based on its preclinical profile versus the established clinical efficacy of approved biologics.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between this compound and the other IL-12/23 inhibitors lies in their mechanism of action and molecular targets.

This compound: This is a potent, small molecule inhibitor of PIKfyve, a lipid kinase. The inhibition of PIKfyve leads to a downstream reduction in the production of IL-12 and IL-23. This upstream approach modulates the synthesis of these pro-inflammatory cytokines.

Monoclonal Antibody Inhibitors: These are broadly categorized into two classes:

  • IL-12/23 p40 Subunit Inhibitors: Ustekinumab is a human monoclonal antibody that targets the shared p40 subunit of both IL-12 and IL-23, thereby neutralizing the activity of both cytokines.[1][2][3]

  • IL-23 p19 Subunit Inhibitors: Guselkumab, risankizumab, and tildrakizumab are human or humanized monoclonal antibodies that selectively target the p19 subunit unique to IL-23.[4][5][6][7][8][9][10][11][12][13][14] This targeted approach leaves IL-12 signaling intact.

Figure 1: Comparative Mechanisms of Action.

Efficacy Data

A direct comparison of clinical efficacy is not feasible due to the lack of clinical trial data for this compound in inflammatory conditions. The following tables summarize the available preclinical data for this compound and the clinical efficacy of approved IL-12/23 inhibitors in moderate-to-severe plaque psoriasis, a key indication for this class of drugs.

This compound: Preclinical In Vitro Efficacy
ParameterCell TypeIC50
IL-12p70 Production Stimulated thioglycollate-induced mouse peritoneal exudate cells8.4 nM
IL-12p40 Production Stimulated thioglycollate-induced mouse peritoneal exudate cells16 nM
IL-12p40 Production Human Peripheral Blood Mononuclear Cells (PBMCs)99 nM
Approved IL-12/23 Inhibitors: Clinical Efficacy in Plaque Psoriasis (PASI 75/90/100 Response)

The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis. PASI 75, 90, and 100 indicate a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.

Drug (Trial)DoseWeekPASI 75PASI 90PASI 100
Ustekinumab (PHOENIX 1)[15][16]45 mg1267.1%--
90 mg1266.4%--
45 mg28-36.4%-
90 mg28-44.7%-
45 mgYear 362.7%42.6%-
90 mgYear 372.2%58.0%-
Guselkumab (VOYAGE 1 & 2)[17][18]100 mg16-70.0-73.3%-
100 mg24---
100 mg48-66.1% (adalimumab non-responders)-
100 mg3 Years-75.9%55.2%
Risankizumab (UltIMMa-1 & 2)[19][20][21]150 mg16-73-75%47%
150 mg52-81-82%-
150 mg304 (OLE)---
Tildrakizumab (reSURFACE 1 & 2)[22][23][24][25]100 mg28-51.9%38.0%
100 mg5290.91%73.55%58.68%
100 mg6481.5%49.6%27.4%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of efficacy data.

This compound: In Vitro Cytokine Production Assay (General Protocol)

A representative protocol for assessing the in vitro efficacy of a compound like this compound on cytokine production would involve the following steps:

  • Cell Culture: Isolation and culture of primary immune cells (e.g., human PBMCs or mouse peritoneal exudate cells).

  • Stimulation: Activation of the cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) to induce cytokine production.

  • Compound Treatment: Incubation of the stimulated cells with varying concentrations of this compound.

  • Cytokine Measurement: Quantification of IL-12 and IL-23 levels in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculation of the half-maximal inhibitory concentration (IC50) to determine the potency of this compound.

Start Start Isolate Immune Cells Isolate Immune Cells Start->Isolate Immune Cells Culture Cells Culture Cells Isolate Immune Cells->Culture Cells Stimulate with LPS/IFN-γ Stimulate with LPS/IFN-γ Culture Cells->Stimulate with LPS/IFN-γ Treat with this compound Treat with this compound Stimulate with LPS/IFN-γ->Treat with this compound Incubate Incubate Treat with this compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) Calculate IC50 Calculate IC50 Measure Cytokines (ELISA)->Calculate IC50 End End Calculate IC50->End

Figure 2: In Vitro Cytokine Inhibition Assay Workflow.
Representative Phase 3 Clinical Trial Protocol for Approved IL-12/23 Inhibitors (Plaque Psoriasis)

The pivotal clinical trials for ustekinumab (PHOENIX 1), guselkumab (VOYAGE 1 & 2), risankizumab (UltIMMa-1 & 2), and tildrakizumab (reSURFACE 1 & 2) share a similar design.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trials. Many also include an active comparator arm (e.g., ustekinumab or adalimumab).

  • Patient Population: Adults with moderate-to-severe chronic plaque psoriasis (typically defined by a certain Body Surface Area [BSA] involvement, PASI score, and Physician's Global Assessment [sPGA] score).

  • Treatment Phases:

    • Induction Phase: Patients receive the investigational drug, active comparator, or placebo at specified intervals (e.g., weeks 0 and 4).

    • Maintenance Phase: Patients continue on their assigned treatment for a longer duration (e.g., up to 1 year or longer). Patients initially on placebo are typically crossed over to the active treatment.

  • Primary Endpoints: The proportion of patients achieving PASI 75 and/or an sPGA score of 0 (clear) or 1 (almost clear) at a primary endpoint, often week 12 or 16.

  • Secondary Endpoints: Include higher efficacy hurdles like PASI 90 and PASI 100, quality of life assessments, and long-term safety and efficacy.

Conclusion

This compound represents a novel, upstream approach to inhibiting IL-12 and IL-23 by targeting PIKfyve kinase. Preclinical data demonstrate its potential to reduce the production of these key pro-inflammatory cytokines. However, without clinical data, a direct comparison of its efficacy to that of approved monoclonal antibody inhibitors is not possible.

The approved IL-12/23 inhibitors, ustekinumab, guselkumab, risankizumab, and tildrakizumab, have well-established and robust efficacy and safety profiles in the treatment of moderate-to-severe plaque psoriasis, as demonstrated in extensive Phase 3 clinical trial programs. These agents have significantly advanced the standard of care for patients with this and other immune-mediated inflammatory diseases.

Further research, including clinical trials in relevant patient populations, is necessary to determine the therapeutic potential and clinical efficacy of this compound in inflammatory diseases. Researchers should consider the distinct mechanisms of action and the current stages of development when evaluating these different therapeutic strategies.

References

Validating APY0201's Effect on Lysosomal Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of APY0201's performance in modulating lysosomal function against other well-known lysosomal inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers investigating lysosomal biology and its therapeutic targeting.

Introduction to this compound and Lysosomal Modulation

This compound is a potent and specific small molecule inhibitor of PIKfyve kinase.[1] PIKfyve is a crucial enzyme in the phosphoinositide signaling pathway, responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to generate phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2). This lipid messenger is essential for maintaining lysosomal homeostasis, including the regulation of lysosome fission and fusion events, and for the proper progression of the autophagy-lysosome pathway.

Inhibition of PIKfyve by this compound disrupts the production of PtdIns(3,5)P2, leading to a cascade of effects on lysosomal function. These include the formation of large cytoplasmic vacuoles due to impaired lysosomal fission, blockage of autophagic flux, and the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2]

This guide compares the effects of this compound with other PIKfyve inhibitors, namely apilimod and YM201636 , and with lysosomal modulators that have distinct mechanisms of action: chloroquine (a lysosomotropic agent that raises lysosomal pH) and bafilomycin A1 (a specific inhibitor of the vacuolar H+-ATPase).

Comparative Data on Lysosomal Modulators

The following table summarizes the key characteristics and reported effects of this compound and its comparators on lysosomal function. It is important to note that the quantitative data presented is synthesized from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Parameter This compound Apilimod YM201636 Chloroquine Bafilomycin A1
Target PIKfyve KinasePIKfyve KinasePIKfyve KinaseLysosomal pHVacuolar H+-ATPase
Mechanism of Action Inhibits PtdIns(3,5)P2 synthesisInhibits PtdIns(3,5)P2 synthesisInhibits PtdIns(3,5)P2 synthesisAccumulates in lysosomes, raising pHInhibits proton pumping into lysosomes
Potency (IC50/EC50) Potent (nanomolar range)[1]Less potent than this compound[1]Less potent than this compound[1]Micromolar rangeNanomolar range
Effect on Lysosomal pH Indirect; may lead to hyperacidification in some contextsMay induce lysosomal hyperacidificationNot explicitly reportedIncreases lysosomal pH[3]Prevents lysosomal acidification[4][5]
Effect on Cathepsin Activity Impairs maturation and activityImpairs lysosomal functionImpairs lysosomal functionInhibits activity due to pH increaseInhibits activity due to pH increase
Effect on Autophagic Flux Blocks autophagic flux[1]Blocks autophagic fluxBlocks autophagic fluxBlocks autophagic flux[6]Blocks autophagic flux[7][8]
TFEB Activation Induces nuclear translocation[1][2]Induces nuclear translocationInduces nuclear translocationMay induce TFEB activation[5]Induces TFEB activation[5]
Vacuolization Induces large cytoplasmic vacuoles[2]Induces vacuolizationInduces vacuolizationCan induce vacuolizationCan induce vacuolization

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Autophagic Flux Assay (LC3-II Immunoblotting)

This protocol is used to measure the rate of autophagosome degradation by the lysosome, a key indicator of autophagic flux.

a. Cell Culture and Treatment:

  • Plate cells (e.g., HeLa, MCF7) at an appropriate density and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound, bafilomycin A1 (e.g., 100 nM as a positive control for flux blockage), or chloroquine (e.g., 50 µM) for a specified time course (e.g., 2, 4, 6, 12, 24 hours). A vehicle-treated group (e.g., DMSO) should be included as a negative control.

  • For each compound, include a parallel set of wells that are co-treated with a lysosomal inhibitor like bafilomycin A1 (100 nM) for the last 4 hours of the experiment. This allows for the measurement of LC3-II accumulation.

b. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extracts.

c. Western Blotting:

  • Determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE (e.g., 12-15% gel).

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3B (recognizing both LC3-I and LC3-II) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

d. Data Analysis:

  • Quantify the band intensities for LC3-II and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the LC3-II intensity to the loading control.

  • Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An increase in this difference upon treatment with a compound indicates an induction of autophagic flux, while a decrease suggests a blockage.

Cathepsin B Activity Assay

This fluorometric assay measures the activity of the lysosomal protease Cathepsin B.

a. Lysate Preparation:

  • Treat cells with this compound or comparators as described above.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a specified cell lysis buffer for cathepsin assays.

  • Lyse the cells by freeze-thaw cycles or homogenization.

  • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

b. Activity Assay:

  • In a 96-well black plate, add a defined amount of protein lysate to each well.

  • Prepare a reaction buffer containing a fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC).

  • Add the reaction buffer to each well to initiate the reaction.

  • Include a blank control (lysate without substrate) and a positive control (recombinant Cathepsin B).

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC) at multiple time points using a fluorescence plate reader.

c. Data Analysis:

  • Calculate the rate of substrate cleavage (change in fluorescence over time).

  • Normalize the activity to the protein concentration of the lysate.

  • Compare the Cathepsin B activity in treated samples to the vehicle-treated control.

Lysosomal pH Measurement (LysoSensor Staining)

This assay uses a ratiometric fluorescent dye to quantify the pH of lysosomes.

a. Cell Staining:

  • Plate cells on glass-bottom dishes suitable for live-cell imaging.

  • Treat cells with this compound or comparators for the desired duration.

  • During the last 30-60 minutes of treatment, add a LysoSensor dye (e.g., LysoSensor Yellow/Blue DND-160) to the culture medium at the recommended concentration (e.g., 1 µM).

  • Incubate the cells at 37°C.

b. Live-Cell Imaging:

  • Wash the cells with pre-warmed imaging medium (e.g., phenol red-free DMEM).

  • Acquire images using a fluorescence microscope equipped with the appropriate filter sets for the ratiometric dye. For LysoSensor Yellow/Blue, sequential images are captured using two different excitation/emission wavelengths.

c. Data Analysis:

  • For each lysosome (identified as a distinct fluorescent puncta), measure the fluorescence intensity at both wavelengths.

  • Calculate the ratio of the two intensities.

  • Generate a standard curve by incubating stained cells in buffers of known pH containing a protonophore (e.g., nigericin and monensin).

  • Use the standard curve to convert the fluorescence intensity ratios of the experimental samples into absolute lysosomal pH values.

  • Compare the average lysosomal pH in treated cells to the control group.

Visualizations

PIKfyve Signaling Pathway and this compound's Point of Intervention

PIKfyve_Pathway cluster_membrane Lysosomal/Endosomal Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus PtdIns3P PtdIns3P PIKfyve PIKfyve PtdIns3P->PIKfyve Substrate PtdIns35P2 PtdIns(3,5)P2 PIKfyve->PtdIns35P2 Produces mTORC1 mTORC1 PIKfyve->mTORC1 Activates Lysosomal_Dysfunction Lysosomal Dysfunction (Vacuolation, Blocked Flux) PIKfyve->Lysosomal_Dysfunction Inhibition leads to Lysosome_Function Normal Lysosomal Function & Autophagy PtdIns35P2->Lysosome_Function Maintains This compound This compound This compound->PIKfyve Inhibits TFEB_P Phosphorylated TFEB (Inactive) mTORC1->TFEB_P Phosphorylates TFEB_N TFEB (Active) TFEB_P->TFEB_N Dephosphorylation (upon PIKfyve inhibition) Lysosomal_Genes Lysosomal & Autophagy Gene Expression TFEB_N->Lysosomal_Genes Promotes

Caption: PIKfyve signaling and this compound's inhibitory action.

Experimental Workflow for Validating Lysosomal Modulators

Experimental_Workflow start Start: Cell Culture treatment Treatment with Lysosomal Modulator (e.g., this compound) start->treatment assays Perform Parallel Assays treatment->assays autophagy_flux Autophagic Flux Assay (LC3-II Immunoblot) assays->autophagy_flux cathepsin_activity Cathepsin B Activity Assay assays->cathepsin_activity lysosomal_ph Lysosomal pH Measurement (LysoSensor Staining) assays->lysosomal_ph data_analysis Data Analysis and Comparison autophagy_flux->data_analysis cathepsin_activity->data_analysis lysosomal_ph->data_analysis conclusion Conclusion on Lysosomal Function Effect data_analysis->conclusion

Caption: Workflow for assessing lysosomal modulator effects.

Conclusion

This compound is a highly potent inhibitor of PIKfyve kinase that profoundly impacts lysosomal function by disrupting the synthesis of PtdIns(3,5)P2. This leads to impaired autophagic flux and the activation of TFEB, a key regulator of lysosomal biogenesis. When compared to other PIKfyve inhibitors like apilimod and YM201636, this compound demonstrates superior potency. In contrast to lysosomotropic agents like chloroquine and V-ATPase inhibitors like bafilomycin A1, this compound modulates lysosomal function through a distinct, upstream mechanism within the phosphoinositide signaling pathway. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to validate and further explore the effects of this compound and other compounds on the intricate workings of the lysosome.

References

A Comparative Analysis of PIKfyve Inhibitors in Autophagy Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three prominent PIKfyve inhibitors—apilimod, YM201636, and ESK981—and their impact on the cellular process of autophagy. This document summarizes their mechanisms of action, presents available quantitative data for comparison, and provides detailed experimental protocols for key assays used in autophagy research.

Introduction to PIKfyve and Its Role in Autophagy

PIKfyve is a lipid kinase that plays a crucial role in endosomal trafficking and lysosomal homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P).[1][2] These phosphoinositides are critical for the regulation of lysosome fission and fusion events, which are integral to the final stages of autophagy.[3][4] Autophagy is a catabolic process where cellular components are sequestered in double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, leading to the degradation of the enclosed material.[4] Inhibition of PIKfyve disrupts this process by impairing the maturation of autophagosomes into autolysosomes, leading to a blockage of autophagic flux.[3][5] This disruption of autophagy has therapeutic potential in various diseases, including cancer and neurodegenerative disorders.[6][7]

Mechanism of Action of PIKfyve Inhibitors in Autophagy

PIKfyve inhibitors exert their effects by binding to the PIKfyve kinase and preventing the synthesis of PtdIns(3,5)P2 and PtdIns5P.[1] This leads to a cascade of cellular events that ultimately disrupt autophagy:

  • Lysosomal Swelling and Vacuolization: A hallmark of PIKfyve inhibition is the formation of large cytoplasmic vacuoles derived from swollen endosomes and lysosomes.[1][8] This is attributed to impaired lysosomal fission.[3]

  • Impaired Autophagosome-Lysosome Fusion: The depletion of PtdIns(3,5)P2 on lysosomal membranes interferes with their ability to fuse with autophagosomes.[4][9]

  • Blocked Autophagic Flux: The inability of autophagosomes to fuse with lysosomes leads to their accumulation in the cytoplasm, along with autophagy-related proteins like LC3-II and the autophagy receptor p62/SQSTM1.[5][10] This indicates a blockage in the degradative pathway of autophagy.

Comparative Overview of PIKfyve Inhibitors

This section provides a comparative look at apilimod, YM201636, and ESK981, focusing on their potency, selectivity, and reported effects on autophagy.

Quantitative Data Summary

The following tables summarize the available quantitative data for the three PIKfyve inhibitors. It is important to note that these values are often from different studies and experimental systems, and therefore direct comparison should be made with caution.

InhibitorTargetIC50 (in vitro)Reference(s)
Apilimod PIKfyve~0.13 µM (median, B-NHL cell lines)[7]
YM201636 PIKfyve33 nM[11]
ESK981 PIKfyve~0.08 µM (median, prostate cancer cell lines)[7]

Table 1: In Vitro Potency of PIKfyve Inhibitors. This table shows the half-maximal inhibitory concentration (IC50) of each inhibitor against PIKfyve or in cellular viability assays.

InhibitorOff-Target(s)NotesReference(s)
Apilimod Highly selective for PIKfyve.May have secondary targets at higher concentrations.[2][7]
YM201636 p110α (IC50 = 3.3 µM), PIK3CA, PIK3CB, PIK3CD (at 1µM).Does not bind to the ATP-binding pocket of PIKfyve, unlike apilimod.[2][7][11][2][11]
ESK981 PIP5K1A, PIP5K1C, receptor tyrosine kinases.A multi-tyrosine kinase inhibitor with PIKfyve as a primary target.[7][7]

Table 2: Selectivity and Off-Target Effects. This table outlines the known off-target kinases for each inhibitor.

Signaling Pathways and Experimental Workflows

PIKfyve Signaling in Autophagy

The signaling pathway involving PIKfyve in autophagy is complex and interconnected with other cellular processes. A simplified representation is provided below.

PIKfyve_Autophagy_Pathway cluster_upstream Upstream Regulation cluster_pikfyve PIKfyve Activity cluster_downstream Downstream Effects cluster_inhibitors PIKfyve Inhibitors Nutrient_Stress Nutrient Stress AMPK AMPK Nutrient_Stress->AMPK ULK1 ULK1 AMPK->ULK1 PIKfyve PIKfyve ULK1->PIKfyve mTORC1 mTORC1 mTORC1->ULK1 | PtdIns(3,5)P2 PtdIns(3,5)P2 PIKfyve->PtdIns(3,5)P2 PtdIns3P PtdIns3P PtdIns3P->PIKfyve Lysosome_Function Lysosome Fission/Fusion PtdIns(3,5)P2->Lysosome_Function Autolysosome Autolysosome Lysosome_Function->Autolysosome Regulates Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Autophagic_Flux Autophagic Flux Autolysosome->Autophagic_Flux Apilimod Apilimod Apilimod->PIKfyve | YM201636 YM201636 YM201636->PIKfyve | ESK981 ESK981 ESK981->PIKfyve |

Caption: PIKfyve signaling pathway in autophagy.

Experimental Workflow: Assessing Autophagic Flux

The following diagram illustrates a typical workflow for assessing the impact of PIKfyve inhibitors on autophagic flux using Western blotting for LC3-II and p62.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, U2OS) Treatment 2. Treatment - Vehicle Control - PIKfyve Inhibitor (Apilimod, YM201636, or ESK981) - +/- Lysosomal Inhibitor (e.g., Bafilomycin A1) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Western Blot Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (5% non-fat milk or BSA) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-LC3, anti-p62, anti-GAPDH) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Quantify LC3-II and p62 levels relative to loading control) Detection->Analysis

Caption: Workflow for analyzing autophagic flux.

Detailed Experimental Protocols

LC3-II Turnover Assay by Western Blot

This protocol is used to measure autophagic flux by detecting the conversion of LC3-I to LC3-II and its accumulation in the presence and absence of a lysosomal inhibitor. An increase in LC3-II levels upon treatment with a PIKfyve inhibitor, which is further enhanced by a lysosomal inhibitor, indicates a blockage of autophagic flux.

Materials:

  • Cells of interest (e.g., HeLa, U2OS)

  • Complete cell culture medium

  • PIKfyve inhibitor (apilimod, YM201636, or ESK981)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-LC3B (recognizes both LC3-I and LC3-II), anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate to reach 70-80% confluency on the day of treatment.

  • Treatment:

    • Treat cells with the desired concentration of the PIKfyve inhibitor (and/or vehicle control) for a specified time (e.g., 4-24 hours).

    • For autophagic flux measurement, treat a parallel set of wells with the PIKfyve inhibitor in combination with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the treatment period.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).

    • Run the gel and transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3B antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the primary anti-GAPDH antibody as a loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Quantify the band intensities for LC3-II and GAPDH using densitometry software.

    • Normalize the LC3-II band intensity to the corresponding GAPDH band intensity.

    • Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without the lysosomal inhibitor.

p62/SQSTM1 Degradation Assay by Western Blot

This assay measures the levels of p62, a protein that is selectively degraded by autophagy. Accumulation of p62 indicates an inhibition of autophagic degradation.

Materials:

  • Same as for the LC3-II turnover assay.

  • Primary antibody: anti-p62/SQSTM1.

Procedure:

  • Follow steps 1-5 of the LC3-II Turnover Assay protocol.

  • Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel (e.g., 10-12%).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour.

    • Incubate with the primary anti-p62 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Wash and probe with the anti-GAPDH antibody for a loading control.

  • Detection and Analysis:

    • Visualize and quantify the p62 and GAPDH bands.

    • Normalize the p62 band intensity to the GAPDH band intensity.

    • An increase in the normalized p62 level in PIKfyve inhibitor-treated cells compared to the control indicates a block in autophagic degradation.

Conclusion

Apilimod, YM201636, and ESK981 are all potent inhibitors of PIKfyve that effectively block autophagic flux by disrupting lysosomal function. While they share a common mechanism of action, they exhibit differences in their potency, selectivity, and off-target profiles. Apilimod appears to be a highly selective PIKfyve inhibitor.[7] YM201636, while potent against PIKfyve, also shows activity against class I PI3-kinases at higher concentrations.[2][11] ESK981 is a multi-kinase inhibitor with PIKfyve being a key target responsible for its autophagy-inhibiting effects.[7] The choice of inhibitor for research or therapeutic development will depend on the specific application and the desired level of selectivity. The provided experimental protocols offer a standardized approach to quantitatively assess and compare the effects of these and other PIKfyve inhibitors on autophagy. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these compounds in various cellular contexts.

References

APY0201 vs. Genetic PIKfyve Knockdown: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological inhibitor APY0201 and genetic knockdown approaches targeting the lipid kinase PIKfyve. This analysis is supported by experimental data to delineate their respective impacts on cellular processes.

The enzyme PIKfyve, a phosphatidylinositol 5-kinase, plays a crucial role in the regulation of endosomal and lysosomal trafficking through the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1] Dysregulation of PIKfyve activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.[2] This guide compares two primary methods for inhibiting PIKfyve function: the small molecule inhibitor this compound and genetic knockdown techniques such as siRNA or shRNA. Both methodologies induce similar cellular phenotypes, most notably the formation of large cytoplasmic vacuoles and disruption of endolysosomal trafficking.[1][3]

Quantitative Comparison of Cellular Effects

The following tables summarize the quantitative data from studies utilizing this compound and genetic PIKfyve knockdown, focusing on their impact on cancer cell viability.

Table 1: Effect of this compound on Cancer Cell Viability

Cell LineCancer TypeThis compound EC50Incubation TimeReference
Human Myeloma Cell Lines (HMCL) - Median of 25 linesMultiple Myeloma55 nM72 hours[4]
Non-Hodgkin's Lymphoma (NHL) Cell Lines - Median of 15 linesNon-Hodgkin's Lymphoma76 nM72 hours[4]
KMS26Multiple MyelomaSensitive (EC50 in nM range)72 hours[4]
JJN3Multiple MyelomaSensitive (EC50 in nM range)72 hours[4]
RPMI-8226Multiple MyelomaResistant72 hours[4]
EJMMultiple MyelomaResistant72 hours[4]

Table 2: Phenotypic Effects of Genetic PIKfyve Knockdown

Cell Line/ModelMethodObserved PhenotypeQuantitative EffectReference
HeLa CellssiRNADisrupted endosome-to-TGN trafficking-[5]
MCF10A CellsshRNADelayed entotic vacuole shrinkageSignificant delay after 10 hours[6]
Kras G12D MEFssiRNAInhibition of albumin-dependent growth in leucine-starved conditions-[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.

PIKfyve_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytosol Cytosol PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Synthesizes PI5P PI(5)P PIKfyve->PI5P Synthesizes mTORC1 mTORC1 PIKfyve->mTORC1 Positively Regulates Autophagy_Flux Autophagy Flux PIKfyve->Autophagy_Flux Inhibition Blocks Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking Regulates EGFR_Degradation EGFR Degradation PI35P2->EGFR_Degradation Regulates This compound This compound This compound->PIKfyve Inhibits shRNA shRNA/siRNA shRNA->PIKfyve Knockdown TFEB_P Phospho-TFEB (Inactive) mTORC1->TFEB_P Phosphorylates TFEB TFEB (Active) TFEB_P->TFEB Dephosphorylation (upon PIKfyve inhibition) Nucleus Nucleus TFEB->Nucleus Translocates to Lysosomal_Biogenesis Lysosomal Biogenesis & Autophagy Gene Expression Nucleus->Lysosomal_Biogenesis Promotes

Caption: PIKfyve Signaling Pathway and Points of Intervention.

Experimental_Workflows cluster_viability Cell Viability Assay cluster_knockdown Genetic Knockdown & Western Blot cluster_autophagy Autophagy Flux Assay v_start Seed Cells in 96-well plate v_treat Treat with this compound or Vehicle v_start->v_treat v_incubate Incubate for 72 hours v_treat->v_incubate v_add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) v_incubate->v_add_reagent v_read Measure Absorbance or Luminescence v_add_reagent->v_read k_start Transfect Cells with PIKfyve shRNA or Control k_select Select Transfected Cells (e.g., Puromycin) k_start->k_select k_lyse Lyse Cells & Collect Protein k_select->k_lyse k_sds SDS-PAGE & Transfer to Membrane k_lyse->k_sds k_probe Probe with Primary (anti-PIKfyve) & Secondary Antibodies k_sds->k_probe k_detect Detect Protein Bands k_probe->k_detect a_start Transfect Cells with mCherry-EGFP-LC3 a_treat Treat with this compound or Vehicle / Induce Knockdown a_start->a_treat a_image Acquire Fluorescence Microscopy Images a_treat->a_image a_quantify Quantify Red (autolysosomes) and Yellow (autophagosomes) Puncta a_image->a_quantify

Caption: Key Experimental Workflows.

Experimental Protocols

Below are generalized protocols for key experiments cited in the comparison of this compound and genetic PIKfyve knockdown.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

shRNA-Mediated PIKfyve Knockdown and Western Blot Analysis
  • shRNA Transfection: Transfect cells with a lentiviral or plasmid vector containing an shRNA sequence targeting PIKfyve or a non-targeting control shRNA.

  • Selection: If using a vector with a selection marker, select for successfully transfected cells using the appropriate antibiotic (e.g., puromycin).

  • Cell Lysis: After a sufficient period for knockdown to occur (typically 48-72 hours), wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer the proteins to a PVDF or nitrocellulose membrane, and block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for PIKfyve, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the PIKfyve band is compared to a loading control (e.g., GAPDH or β-actin) to confirm knockdown.

Autophagy Flux Assay (mCherry-EGFP-LC3)
  • Transfection: Transfect cells with a plasmid expressing the mCherry-EGFP-LC3 fusion protein.

  • Treatment/Knockdown: Treat the transfected cells with this compound or a vehicle control, or utilize cells with stable PIKfyve knockdown.

  • Image Acquisition: After the desired treatment period, acquire fluorescence images using a confocal microscope.

  • Analysis: In this assay, autophagosomes appear as yellow puncta (mCherry and EGFP fluorescence), while autolysosomes appear as red puncta (mCherry fluorescence only, as EGFP is quenched in the acidic environment of the lysosome). An accumulation of yellow puncta upon treatment indicates a blockage in autophagic flux. The number and intensity of red and yellow puncta per cell are quantified to assess the rate of autophagy.[7]

Concluding Remarks

Both the pharmacological inhibitor this compound and genetic knockdown of PIKfyve serve as valuable tools for studying the function of this lipid kinase. This compound offers the advantage of acute, dose-dependent, and reversible inhibition, making it suitable for preclinical studies and potential therapeutic applications.[4] Genetic knockdown, on the other hand, provides a highly specific method for reducing PIKfyve expression, which is crucial for validating the on-target effects of pharmacological inhibitors.[6] The choice between these two approaches will depend on the specific research question, experimental system, and desired level of control over PIKfyve inhibition. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies on PIKfyve-related cellular pathways.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of APY0201

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of the research chemical APY0201. The following procedures are based on established best practices for laboratory chemical waste management and are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.

Disclaimer: The following information provides general guidance. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements in your location.

This compound Disposal Considerations

As a potent, biologically active small molecule inhibitor, this compound must be treated as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is necessary. The following table summarizes key characteristics of a research compound like this compound relevant to its handling and disposal.

CharacteristicImplication for Disposal
Physical Form Typically a solid powder.
Solubility Often dissolved in organic solvents like DMSO for experimental use.
Biological Activity As a PIKfyve inhibitor, it is biologically active and should be considered toxic. All waste containing this compound, including solutions and contaminated materials, must be treated as hazardous.
Waste Classification Should be classified as hazardous chemical waste. Specific waste codes may be assigned by your institution's EHS department.
Container Requirements Must be collected in a designated, properly labeled, and sealed hazardous waste container that is compatible with the waste materials (e.g., solid waste, liquid waste in solvent).

Experimental Protocol: Preparing this compound Waste for Disposal

This protocol outlines the steps for collecting and preparing waste generated from experiments involving this compound.

Materials:

  • Designated hazardous waste container (provided by your institution's EHS department)

  • Waste labels (provided by your institution's EHS department)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

  • Fume hood

Procedure:

  • Waste Segregation:

    • Solid Waste: Collect all disposable labware contaminated with this compound, such as pipette tips, tubes, and gloves, in a designated solid hazardous waste container.

    • Liquid Waste: Collect all solutions containing this compound, including unused stock solutions, experimental media, and solvent rinses, in a designated liquid hazardous waste container.

      • Important: Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected separately.[1]

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name ("this compound") and any solvents present on the label.

    • Indicate the estimated concentrations or quantities of each component.

    • Include the date when the first waste was added to the container.

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3]

    • Keep the waste container securely closed at all times, except when adding waste.[2]

    • Ensure the SAA is in a secondary containment tray to prevent the spread of potential spills.[3]

  • Disposal of Empty this compound Vials:

    • Empty vials that originally contained this compound must be triple-rinsed with a suitable solvent.[4][5]

    • Collect the first rinse as hazardous liquid waste in the appropriate container. Subsequent rinses may also need to be collected, depending on institutional policy.[6]

    • After rinsing, deface or remove the original label from the vial.

    • Dispose of the rinsed, defaced vial as regular solid waste or as directed by your EHS department.

  • Requesting Waste Pickup:

    • Once the waste container is full or has reached the accumulation time limit set by your institution (e.g., 6 or 12 months), submit a waste pickup request to your EHS department.[1][2]

    • Do not overfill waste containers.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

APY0201_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Storage & Pickup cluster_empty_vial Empty Vial Disposal start Start: Generate This compound Waste ppe Don Appropriate PPE start->ppe empty_vial Empty this compound Vial? start->empty_vial segregate Segregate Waste by Type (Solid vs. Liquid) ppe->segregate get_container Select Appropriate Hazardous Waste Container segregate->get_container label_container Label Container with Contents, Date, and Hazards get_container->label_container add_waste Add Waste to Container label_container->add_waste close_container Keep Container Securely Closed add_waste->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa monitor Monitor Fill Level and Accumulation Date store_saa->monitor pickup Request EHS Waste Pickup When Full or Time Limit Reached monitor->pickup end End: Waste Removed by EHS pickup->end empty_vial->segregate No (General Waste) triple_rinse Triple-Rinse Vial empty_vial->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dispose_vial Dispose of Rinsed Vial (Deface Label) collect_rinsate->dispose_vial dispose_vial->end

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway (Illustrative)

While not directly related to disposal, understanding the mechanism of action of this compound can inform its potential biological hazards. This compound is a PIKfyve inhibitor, which disrupts a key cellular signaling pathway involved in endosomal trafficking.

PIKfyve_Pathway PI3P PtdIns(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PtdIns(3,5)P2 Endosome Endosome Maturation & Trafficking PI35P2->Endosome PIKfyve->PI35P2 Phosphorylation Disruption Disruption of Endosomal Function PIKfyve->Disruption This compound This compound This compound->PIKfyve This compound->Disruption

Caption: Inhibition of the PIKfyve signaling pathway by this compound.

References

Personal protective equipment for handling APY0201

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for APY0201 was not located. The following guidance is based on general safety protocols for potent tyrosine kinase inhibitors and should be supplemented with a compound-specific SDS from your supplier. Always perform a risk assessment before handling any new chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent PIKfyve inhibitor. The information is intended to provide immediate, procedural guidance for safe operational use and disposal.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during handling of this compound. The following table summarizes the required PPE based on general guidelines for potent kinase inhibitors.[1]

Body Part Personal Protective Equipment Specifications & Procedures
Hands Double Nitrile GlovesWear two pairs of chemotherapy-rated gloves. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.
Eyes Safety Goggles or Face ShieldUse chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashes.
Body Disposable GownA disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs is required. Gowns should be changed at the end of a procedure or if contaminated.
Respiratory NIOSH-approved RespiratorA fit-tested N95 respirator or higher is recommended, especially when handling the solid compound or creating solutions where aerosols may be generated.

Operational Plan: Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound from receipt to use.

cluster_receipt Receiving and Storage cluster_preparation Solution Preparation cluster_use Experimental Use cluster_disposal Waste Disposal Receipt Receive this compound (Inspect for damage) Storage Store at -20°C in a designated area Receipt->Storage Weighing Weigh Solid Compound (in a chemical fume hood or enclosure with exhaust) Dissolving Dissolve in Solvent (e.g., DMSO) Weighing->Dissolving Experiment Perform Experiment (in a designated area) Dissolving->Experiment Waste_Collection Collect Waste (Solid and Liquid) Experiment->Waste_Collection Waste_Disposal Dispose as Hazardous Waste Waste_Collection->Waste_Disposal

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.

3.1. Preparation of a Stock Solution

  • Preparation: Don all required PPE as outlined in the table above. Work within a certified chemical fume hood.

  • Weighing: Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of solid this compound to the tube using a chemical spatula. Record the exact weight.

  • Solvent Addition: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.

  • Dissolution: Cap the tube securely and vortex until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Labeling and Storage: Clearly label the tube with the compound name, concentration, date, and your initials. Store the stock solution at -20°C or -80°C in a designated and labeled freezer box.

3.2. Dilution of Stock Solution

  • Preparation: Don all required PPE and work within a chemical fume hood.

  • Thawing: Remove the stock solution from the freezer and allow it to thaw at room temperature.

  • Calculation: Calculate the volume of the stock solution and the dilution solvent (e.g., cell culture media, PBS) needed to achieve the desired final concentration.

  • Dilution: In a sterile tube, add the calculated volume of the dilution solvent first, followed by the calculated volume of the stock solution.

  • Mixing: Gently mix the solution by pipetting up and down or by gentle vortexing.

  • Use: Use the diluted solution immediately for your experiment.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Unused Solutions Collect in a labeled, sealed container for hazardous liquid chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous solid waste container.
Contaminated PPE (e.g., gloves, gown) Remove carefully to avoid skin contact and dispose of in a designated hazardous solid waste container.

All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Signaling Pathway

This compound is a potent inhibitor of PIKfyve kinase. Inhibition of PIKfyve disrupts the endolysosomal pathway, which can impact cellular processes such as autophagy and trafficking of cellular components.

This compound This compound PIKfyve PIKfyve Kinase This compound->PIKfyve Inhibits Endolysosomal_Pathway Endolysosomal Pathway PIKfyve->Endolysosomal_Pathway Regulates Autophagy Autophagy Endolysosomal_Pathway->Autophagy Impacts Cellular_Trafficking Cellular Trafficking Endolysosomal_Pathway->Cellular_Trafficking Impacts

Caption: this compound signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
APY0201
Reactant of Route 2
Reactant of Route 2
APY0201

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.